molecular formula C₂₄H₂₅D₄FN₄O₃ B1160307 6-Methyl Paliperidone-d4

6-Methyl Paliperidone-d4

Cat. No.: B1160307
M. Wt: 444.54
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl Paliperidone-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₅D₄FN₄O₃ and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₂₅D₄FN₄O₃

Molecular Weight

444.54

Synonyms

Paliperidone Impurity M-d4

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-Methyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 6-Methyl Paliperidone-d4 , designed for researchers and drug development professionals involved in bioanalysis and impurity profiling.

Strategic Application of Stable Isotope Standards in Impurity Profiling[1][2]

Part 1: Executive Summary & Chemical Identity[3]

This compound is a specialized stable isotope-labeled internal standard (SIL-IS) utilized primarily in the quantitative analysis of 6-Methyl Paliperidone , a specific process-related impurity of the antipsychotic drug Paliperidone (and its parent, Risperidone).[1][2]

In the context of ICH Q3A/B guidelines, the rigorous quantification of impurities is critical for regulatory compliance.[1][2][3] The "6-Methyl" analog represents a structural modification—methylation at the 6-position of the tetrahydropyridopyrimidinone ring—making it chemically distinct from the active pharmaceutical ingredient (API).[1][2][3] The deuterated form (-d4) serves as the gold standard for normalizing matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.[1][2][3]

Chemical Profile[1][2][3][4][5][6][7]
PropertySpecification
Analyte Name This compound
Target Analyte 6-Methyl Paliperidone (Impurity)
Chemical Structure 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (d4-labeled)
Molecular Formula

Molecular Weight ~444.54 g/mol (varies by isotopic enrichment)
Solubility Soluble in DMSO, Methanol, Chloroform
Primary Application Internal Standard (IS) for LC-MS/MS Impurity Quantitation
Part 2: Synthesis & Mechanistic Origin[1][3]

To understand the necessity of this standard, one must understand the origin of the impurity it tracks.[1][2][3] Paliperidone is synthesized via the coupling of a piperidinyl-benzisoxazole moiety with a bicyclic pyrimidinone intermediate.[1][2][3]

The Impurity Pathway: The "6-Methyl" impurity typically arises during the formation of the pyrido[1,2-a]pyrimidin-4-one core.[1][2] If the starting material (2-amino-3-hydroxypyridine derivative) or the cyclization reagents carry an extraneous methyl group or undergo side-reaction methylation at the 6-position (adjacent to the bridgehead nitrogen in the saturated ring), the resulting scaffold carries this modification through to the final API.[1][2]

Visualization: Impurity Genesis & Tracking

The following diagram illustrates the logical flow from synthesis to analytical detection, highlighting where the 6-Methyl impurity originates and how the d4-standard is introduced.

ImpurityTracking Start Raw Materials (Pyrimidinone Precursors) Synthesis API Synthesis (Cyclization & Coupling) Start->Synthesis Impurity Generation of 6-Methyl Paliperidone (Side Reaction) Synthesis->Impurity Minor Pathway (<0.1%) API Paliperidone API (Main Product) Synthesis->API Major Pathway Sample Test Sample (API or Plasma) Impurity->Sample API->Sample Spike Spike with IS: This compound Sample->Spike Sample Prep LCMS LC-MS/MS Analysis (MRM Detection) Spike->LCMS Data Quantitation (Ratio IS/Analyte) LCMS->Data

Figure 1: Workflow depicting the origin of the 6-Methyl impurity and the integration of the d4-standard for accurate quantitation.

Part 3: Analytical Methodologies (LC-MS/MS)

The quantification of 6-Methyl Paliperidone requires high specificity to distinguish it from Paliperidone (mass difference of 14 Da) and other methylated isomers.[1][2][3] The d4-labeled standard is essential here because it co-elutes with the impurity, experiencing the exact same matrix suppression/enhancement, yet is mass-resolved by the spectrometer.[1][2][3]

1. Mass Spectrometry Parameters (MRM)

The following transitions are theoretical projections based on the fragmentation patterns of Paliperidone derivatives. The d4 label is typically located on the fluoro-benzisoxazole or the ethyl linker to ensure the fragment ions also carry the mass shift.[1][2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
6-Methyl Paliperidone 441.2

207.1 (Benzisoxazole)3550
6-Methyl Paliperidone 441.2

235.1 (Pyrimidinone*)4050
This compound 445.2

211.1 (d4-Benzisoxazole)3550

Note: The "Pyrimidinone" fragment for the impurity will be +14 Da heavier than the standard Paliperidone fragment due to the extra methyl group.[3]

2. Chromatographic Separation

A Reverse-Phase (RP) method is recommended.[1][2][3] The 6-Methyl impurity is more lipophilic than Paliperidone due to the additional alkyl group, typically resulting in a slightly longer retention time.[1][2][3]

  • Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2][3]

Part 4: Protocol for Standard Preparation

To ensure Trustworthiness and Self-Validation , the handling of the deuterated standard requires strict adherence to protocols that prevent isotopic exchange and degradation.[1][2][3]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 1 mg of This compound in 1 mL of Methanol (LC-MS grade).

    • Critical: Sonicate for 2 minutes to ensure complete dissolution.

    • Concentration: 1 mg/mL (1000 ppm).[1][2][3]

    • Storage: -20°C or -80°C in amber glass vials (prevent photodegradation).

  • Working Internal Standard (WIS):

    • Dilute the stock with 50:50 Methanol:Water to a concentration of 100 ng/mL.[1][2][3]

    • Why: This concentration should yield an instrument response similar to the expected mid-range concentration of the impurity in the samples.[1][2][3]

  • Sample Spiking:

    • Add 50 µL of WIS to 200 µL of sample (plasma or dissolved API).[1][2][3]

    • Vortex mix for 30 seconds.

    • Validation Check: The Coefficient of Variation (CV) of the IS area counts across the run should be < 5%.[1][2][3]

Visualization: Analytical Logic

The following diagram details the logic gate for validating the method using the d4-standard.

MethodValidation Start Method Setup Linearity Linearity Test (Analyte + Constant IS) Start->Linearity MatrixEffect Matrix Effect Check (Compare IS in Solvent vs Matrix) Linearity->MatrixEffect Decision IS Response Consistent? MatrixEffect->Decision Pass Method Validated Proceed to Analysis Decision->Pass Yes (CV < 5%) Fail Investigate: Ion Suppression/Extraction Loss Decision->Fail No

Figure 2: Decision tree for method validation using this compound.

Part 5: Regulatory & Quality Considerations

When using This compound in a regulated environment (GLP/GMP):

  • Isotopic Purity: The standard must have an isotopic purity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (typically 
    
    
    
    d4, with minimal d0 contribution). The presence of d0 (unlabeled) material will interfere with the quantitation of the impurity, leading to false positives or overestimation.[1][2]
  • Certificate of Analysis (CoA): Must include H-NMR and Mass Spec confirmation of structure and isotopic incorporation.[1][2][3]

  • Stability: Deuterium labels on non-exchangeable positions (C-D bonds) are stable.[1][2][3] However, avoid highly acidic or basic conditions for prolonged periods if the label is adjacent to activating groups (e.g., alpha to a carbonyl), though d4 labeling on the aromatic ring or linker is generally robust.[1][2][3]

References
  • Toronto Research Chemicals. this compound (Product TRC-M325482).[1][2][3] Retrieved from [1][2][3]

  • Pharmaffiliates. Paliperidone Impurities and Standards (Cat No. PA 16 0021006).[1][2][3][8][9] Retrieved from [1][2][3]

  • Cayman Chemical. Paliperidone-d4 (General Reference for Paliperidone IS).[1][2][3] Retrieved from

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [1][2][3]

Sources

The Definitive Guide to Paliperidone-d4: Structure, Synthesis, and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature

This technical guide provides a comprehensive overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. It is crucial to first address a potential point of confusion regarding the nomenclature. The term "6-Methyl Paliperidone-d4" is not standard in scientific literature. Paliperidone, chemically designated as (±)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, already contains a methyl group at the 2-position of the pyridopyrimidinone ring.[1][2] The "6-methyl" designation likely arises from confusion with "6-Methylrisperidone," a known impurity of risperidone, the parent drug of paliperidone.[3] This guide will focus on the widely utilized and commercially available Paliperidone-d4 , where deuterium atoms are incorporated into the ethylamine linker, a critical tool in modern bioanalysis.

Paliperidone-d4 is primarily employed as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its utility stems from its near-identical physicochemical properties to the non-labeled paliperidone, while its increased mass allows for distinct detection. This guide will delve into the chemical structure, rationale for its use, and detailed protocols for its application in a research and drug development setting.

Section 1: Chemical Structure and Properties

Paliperidone is the primary active metabolite of risperidone.[1][2] The deuterated form, Paliperidone-d4, typically has four deuterium atoms substituting hydrogen atoms on the ethyl chain connecting the piperidine and pyridopyrimidinone rings.

Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[7]

Synonyms: 9-hydroxy Risperidone-d4[7][8]

Molecular Structure

The structure of Paliperidone consists of a fluorinated benzisoxazole ring linked through a piperidine ring and an ethyl chain to a tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. The key feature of Paliperidone-d4 is the isotopic labeling on the ethyl bridge.

Caption: Chemical Structure of Paliperidone-d4.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₃H₂₃D₄FN₄O₃[7]
Molecular Weight 430.5 g/mol [7]
Unlabeled Molecular Weight 426.492 g·mol⁻¹[2]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[7]
Appearance SolidN/A
Solubility Slightly soluble in Chloroform, DMSO, Methanol[7]

Section 2: Synthesis of Paliperidone-d4

The synthesis of Paliperidone-d4 is not extensively detailed in publicly available literature, as it is typically a specialized process conducted by chemical synthesis companies. However, the general strategy involves the synthesis of the unlabeled paliperidone followed by or incorporating deuterated precursors.

A common synthetic route for paliperidone involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with a suitable chloroethyl-pyridopyrimidinone derivative.[9]

Paliperidone_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product reactant1 3-(2-chloroethyl)-9-hydroxy- 2-methyl-pyridopyrimidinone synthesis N-Alkylation (e.g., DBU catalyzed) reactant1->synthesis reactant2 6-fluoro-3-piperidin-4-yl- 1,2-benzisoxazole reactant2->synthesis product Paliperidone synthesis->product

Caption: General Synthetic Scheme for Paliperidone.

To produce Paliperidone-d4, a deuterated version of the chloroethyl side chain would be introduced. This can be achieved by using deuterated starting materials in the synthesis of the 3-(2-chloroethyl)-9-hydroxy-2-methyl-pyridopyrimidinone intermediate. The use of deuterated reagents in organic synthesis is a well-established strategy for creating isotopically labeled compounds.[10][11][12]

Section 3: Application in Quantitative Bioanalysis

The primary and most critical application of Paliperidone-d4 is as an internal standard (IS) for the quantification of paliperidone in biological matrices such as plasma, serum, and tissue homogenates.[4][5][6][13]

The Role of a Stable Isotope-Labeled Internal Standard

In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard like Paliperidone-d4 is considered the "gold standard" because it fulfills these criteria almost perfectly.[14] It compensates for variability in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Injection Volume: Minor inconsistencies in the autosampler.

  • Matrix Effects: Ion suppression or enhancement caused by other components in the biological sample.

By adding a known concentration of Paliperidone-d4 to every sample, standard, and quality control, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio remains consistent even if the absolute peak areas fluctuate, leading to highly accurate and precise results.

LC-MS/MS Method for Paliperidone Quantification

The following is a representative protocol synthesized from published methods for the analysis of paliperidone in human plasma using Paliperidone-d4 as an internal standard.[4][5][6]

3.2.1 Materials and Reagents

  • Paliperidone reference standard

  • Paliperidone-d4 internal standard

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

3.2.2 Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Sample Loading: To 200 µL of plasma, add a known amount of Paliperidone-d4 working solution. Vortex and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

SPE_Workflow start Start: Plasma Sample + Paliperidone-d4 (IS) load 2. Load Sample start->load condition 1. Condition SPE Cartridge (Methanol, Water) condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte + IS (Methanol) wash->elute reconstitute 5. Evaporate & Reconstitute in Mobile Phase elute->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

Caption: Solid Phase Extraction (SPE) Workflow.

3.2.3 Chromatographic and Mass Spectrometric Conditions

ParameterTypical ConditionsSource
LC Column C18 column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm)[4]
Mobile Phase Methanol:Ammonium acetate solution (e.g., 70:30 v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µLN/A
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]

3.2.4 Mass Spectrometry Parameters and Fragmentation

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both paliperidone and Paliperidone-d4.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source
Paliperidone427.2207.2[4][5]
Paliperidone-d4 (IS) 431.2 211.2 [4][5]

The fragmentation of paliperidone primarily involves the cleavage of the bond between the ethyl chain and the piperidine nitrogen. The product ion at m/z 207.2 corresponds to the protonated tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. For Paliperidone-d4, this same fragmentation occurs, but the resulting fragment retains the four deuterium atoms, leading to a product ion at m/z 211.2.

Fragmentation cluster_paliperidone Paliperidone cluster_paliperidone_d4 Paliperidone-d4 Paliperidone_Precursor [M+H]⁺ m/z 427.2 Paliperidone_Product [Fragment]⁺ m/z 207.2 Paliperidone_Precursor->Paliperidone_Product CID Paliperidone_d4_Precursor [M+H]⁺ m/z 431.2 Paliperidone_d4_Product [Fragment-d4]⁺ m/z 211.2 Paliperidone_d4_Precursor->Paliperidone_d4_Product CID

Caption: MRM Fragmentation of Paliperidone and Paliperidone-d4.

Section 4: Conclusion

Paliperidone-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its role as a stable isotope-labeled internal standard ensures the accuracy, precision, and robustness of quantitative bioanalytical methods. By understanding its chemical structure, the principles behind its use, and the detailed application protocols, professionals can confidently develop and validate high-quality assays for paliperidone. This enables reliable therapeutic drug monitoring, pharmacokinetic studies, and ultimately, contributes to the safer and more effective use of paliperidone in treating psychiatric disorders.

References

  • BenchChem. (2025).
  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Paliperidone in Human Plasma by LC-MS/MS Using a Paliperidone-d4 Internal Standard.
  • BenchChem. (2025). Application Note: Quantification of Paliperidone in Human Plasma using Paliperidone-d4 as an Internal Standard by LC-MS/MS.
  • BenchChem. (2025).
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • ResearchGate. (n.d.). Synthetic scheme of paliperidone. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (2021). The accurate MS/MS spectra and proposed fragmentation patterns of PAL.
  • PubChem. (n.d.). 6-Methylrisperidone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • PubMed. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 9-OH-risperidone. Retrieved from [Link]

  • PubChem. (n.d.). Paliperidone. Retrieved from [Link]

  • Wikipedia. (n.d.). Paliperidone. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

Sources

Technical Monograph: Synthesis and Structural Validation of 6-Methyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural validation, and characterization of 6-Methyl Paliperidone-d4 , a stable isotope-labeled internal standard used in the bioanalysis and impurity profiling of Paliperidone (Invega®) and Risperidone.

This compound represents a structural analog where the 6-position of the tetrahydropyridopyrimidinone ring is methylated, differing from the standard Paliperidone structure (which carries a methyl at C2). The deuterium label (-d4) is strategically placed on the chloroethyl linker to serve as a mass spectrometry internal standard.

Executive Summary

  • Target Compound: this compound (Stable Isotope Internal Standard).

  • Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Application: Critical reference standard for LC-MS/MS quantitation of Paliperidone and identification of methylated metabolic impurities.

  • Key Challenge: Stereochemical control at the C6 and C9 positions during the hydrogenation of the pyridine precursor and the prevention of dehydration to the alkene impurity.

Structural Analysis & Retrosynthesis

The synthesis is designed via a convergent route, coupling the Benzisoxazole Fragment (A) with the Deuterated Bicyclic Core (B) .

Retrosynthetic Disconnection
  • Disconnection Site: The tertiary amine nitrogen of the piperidine ring.

  • Fragment A (Nucleophile): 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Standard commercial intermediate).

  • Fragment B (Electrophile): 3-(2-Chloroethyl-d4)-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Precursor to B: Requires 2-amino-3-hydroxy-6-methylpyridine to install the C6-methyl group on the final ring system.

Retrosynthesis Target This compound (Target Molecule) Disconnection Disconnection via Nucleophilic Substitution Target->Disconnection FragA Fragment A: 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Disconnection->FragA FragB Fragment B: 3-(2-Chloroethyl-d4)-9-hydroxy- 2,6-dimethyl-tetrahydro-pyrido-pyrimidine Disconnection->FragB Precursor Starting Material: 2-Amino-3-hydroxy- 6-methylpyridine FragB->Precursor  Cyclization & Hydrogenation

Figure 1: Retrosynthetic analysis separating the target into the standard benzisoxazole moiety and the custom methylated, deuterated core.

Detailed Synthesis Protocol

Phase 1: Synthesis of the Deuterated Core (Fragment B)

This phase builds the bicyclic ring system with the unique 6-methyl substitution and the d4-label.

Reagents:

  • SM1: 2-Amino-3-hydroxy-6-methylpyridine (CAS 20517-10-0).

  • Reagent A: 2-Acetylbutyrolactone-d4 (Custom synthesis via ethylene oxide-d4 alkylation of ethyl acetoacetate).

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Solvent: Xylene / Methanol.

Step-by-Step Protocol:

  • Condensation (Cyclization):

    • Charge a reactor with SM1 (1.0 eq) and Reagent A (1.2 eq) in xylene.

    • Add catalytic p-TSA (0.05 eq).

    • Heat to reflux (135–140°C) with a Dean-Stark trap to remove water.

    • Mechanism:[1][2] Schiff base formation followed by cyclization forms the pyrido[1,2-a]pyrimidin-4-one core.

    • Intermediate 1: 3-(2-Hydroxyethyl-d4)-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Catalytic Hydrogenation (Critical Step):

    • Dissolve Intermediate 1 in Methanol/Acetic Acid (9:1 v/v).

    • Add 10% Pd/C catalyst (50% wet, 10% w/w loading).

    • Hydrogenate at 50 psi H₂ and 50°C for 12 hours.

    • Stereochemical Outcome: This reduction saturates the pyridine ring. The 6-methyl group creates a new chiral center. The 9-keto tautomer reduces to the 9-hydroxyl group.

    • Control Point: Monitor for "Over-reduction" (loss of OH) or "Under-reduction" (aromatic pyridine retention) via HPLC.

    • Filter catalyst and concentrate to obtain Intermediate 2 (9-hydroxy-2,6-dimethyl-tetrahydro... salt).

  • Chlorination (Activation):

    • Suspend Intermediate 2 in Toluene/DMF.

    • Add Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0–5°C.

    • Warm to 25°C and stir for 2 hours.

    • Note: The 9-OH is secondary and sterically hindered; the primary alcohol on the ethyl-d4 chain reacts selectively to form the alkyl chloride.

    • Yield Fragment B: 3-(2-Chloroethyl-d4)-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Phase 2: Convergent Coupling

Reagents:

  • Fragment A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.[3]

  • Fragment B: (From Phase 1).

  • Base: Diisopropylethylamine (DIPEA) or Na₂CO₃.

  • Promoter: Potassium Iodide (KI, 0.1 eq).

  • Solvent: Methanol or Acetonitrile.

Protocol:

  • Suspend Fragment A (1.0 eq) and Fragment B (1.0 eq) in Methanol (10 vol).

  • Add DIPEA (2.5 eq) and KI (0.1 eq).

  • Heat to reflux (65°C) for 24 hours under Nitrogen.

  • In-Process Control (IPC): HPLC must show <1% unreacted Fragment B.

  • Cool to 20°C. The product may crystallize; if not, add water to induce precipitation.

  • Filter crude this compound.

Phase 3: Purification

Stable isotopes require high chemical purity (>98%) to prevent isotopic interference.

  • Recrystallization: Dissolve crude in hot Isopropanol. Filter hot to remove inorganic salts. Cool slowly to 0°C.

  • Polishing: If necessary, use preparative HPLC (C18 column, Ammonium Acetate/Acetonitrile gradient).

Analytical Characterization & Validation

Workflow Visualization

AnalyticalWorkflow cluster_tests Validation Battery Sample Purified 6-Methyl Paliperidone-d4 NMR 1H-NMR / 13C-NMR (Structure & d4 check) Sample->NMR MS HRMS (ESI+) (Isotopic Enrichment) Sample->MS HPLC HPLC-UV (Purity >98%) Sample->HPLC Result COA Generation NMR->Result MS->Result HPLC->Result

Figure 2: Analytical validation workflow ensuring structural integrity and isotopic purity.

Key Data Parameters[1][3][4][5][6][7][8][9][10]
TestAcceptance CriteriaMethodology Note
Appearance White to off-white powderVisual inspection. Light sensitive.
1H-NMR (DMSO-d6) Confirm 6-Methyl doublet (~1.1 ppm). Absence of ethyl protons (replaced by deuterium).The C6-methyl signal will appear as a doublet distinct from the C2-methyl singlet.
Mass Spectrometry [M+H]+ = 445.56 (approx)Standard Paliperidone is 427. This is +14 (Methyl) + 4 (Deuterium) = +18 shift.
Isotopic Enrichment > 99.0 atom % DCalculated via HRMS intensity ratios (M vs M-1, M-2).
HPLC Purity > 98.0% AreaC18 Column, Gradient elution (Buffer pH 7.0 / ACN).
NMR Interpretation Guide
  • C2-Methyl: Singlet at ~2.3 ppm.

  • C6-Methyl: Doublet at ~1.1-1.3 ppm (Characteristic of the target).

  • Linker: The protons at the ethylene bridge (usually ~2.7 and ~3.9 ppm) will be silent or show only residual signals due to deuteration.

  • Benzisoxazole: Aromatic protons at 7.2–8.0 ppm remain unchanged.

Handling and Stability

  • Light Sensitivity: Like Paliperidone, the 6-Methyl analog is sensitive to photo-degradation (formation of the keto-derivative via oxidation).

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Hygroscopicity: The hydrochloride salt form is hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Soluble in Methanol, DMSO, and dilute acid (0.1N HCl). Sparingly soluble in water/acetonitrile.

References

  • Janssen Pharmaceutica NV. (1992).[4] Pyrimido[1,2-a]pyrimidin-4-ones, pharmaceutical compositions containing them and methods of use.[1] US Patent 5,158,952.[3][5][6][4] Link

  • Teva Pharmaceutical Industries Ltd. (2008). Process for the preparation of Paliperidone.[1][2][3][7][5][6][4] WO Patent 2008/021345.[2] Link

  • Pharmaffiliates. 6-Methyl Paliperidone (Catalog No: PA 16 0021006).[8] Retrieved from Pharmaffiliates Analytics & Synthetics. Link

  • LGC Standards. this compound (Product Data). Retrieved from LGC Standards. Link

  • Vekariya, N. A., et al. (2011).[1] "Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent." Der Pharmacia Lettre, 3(6), 240-249.[1] Link

Sources

A Technical Guide to 6-Methyl Paliperidone-d4: The Gold Standard Internal Standard for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of 6-Methyl Paliperidone-d4, a critical analytical tool in modern pharmaceutical research. While commonly referred to as this compound, the scientifically precise nomenclature is Paliperidone-d4, as the parent molecule, Paliperidone, inherently contains a methyl group. This document clarifies this nomenclature and details the compound's physicochemical properties, its paramount role as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry, and the underlying principles that establish it as the gold standard for bioanalytical quantification. We provide field-proven experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and explain the causality behind its analytical superiority.

Introduction and Nomenclature

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic activity is primarily mediated through a combination of central dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptor antagonism.[1] Accurate quantification of Paliperidone in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and clinical monitoring studies.

The subject of this guide, Paliperidone-d4 (CAS: 1020719-55-4) , is the deuterated analogue of Paliperidone.[3][4] It is crucial to address a common point of nomenclature confusion. The chemical structure of Paliperidone features a methyl group at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core. Therefore, the term "6-Methyl Paliperidone" is redundant and not standard. The "-d4" designation indicates that four hydrogen atoms on the ethyl chain connecting the piperidine and pyrimidinone rings have been replaced with deuterium, a stable, heavy isotope of hydrogen.[3][5]

This isotopic labeling makes Paliperidone-d4 an ideal internal standard for quantitative analysis, particularly in LC-MS/MS assays.[3]

Physicochemical Profile

The physical and chemical properties of Paliperidone-d4 are nearly identical to those of the unlabeled analyte, which is the key to its efficacy as an internal standard.[6] The primary difference is its molecular weight, which is increased by the mass of the four deuterium atoms.

PropertyPaliperidone-d4Paliperidone (Unlabeled)
Synonyms 9-hydroxy Risperidone-d4; rac 9-Hydroxy Risperidone-d49-Hydroxyrisperidone; Invega
CAS Number 1020719-55-4[3][4]144598-75-4[1]
Molecular Formula C₂₃H₂₃D₄FN₄O₃[3]C₂₃H₂₇FN₄O₃[1]
Molecular Weight ~430.5 g/mol [3]~426.5 g/mol [1][7]
Accurate Mass 430.2318[5]426.2067[1]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[3]N/A
Appearance Off-White to Light Orange Solid[4]White to brown powder[8]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[3]Soluble in DMSO[8]
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d₄]-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[3]3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1]

The Rationale for a Deuterated Internal Standard in Bioanalysis

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for analytical variability.[9][10] Stable isotope-labeled internal standards, like Paliperidone-d4, are universally considered the "gold standard" for this purpose.[6][9][11]

Causality Behind Superior Performance: The power of a SIL-IS lies in its near-perfect mimicry of the analyte.[6] Because its chemical structure and physicochemical properties are virtually identical to Paliperidone, Paliperidone-d4 behaves the same way during every stage of the analytical process:

  • Sample Preparation: Any loss of the target analyte during extraction (e.g., protein precipitation, solid-phase extraction) or transfer steps will be mirrored by an identical proportional loss of the SIL-IS.[10]

  • Chromatography: The SIL-IS co-elutes precisely with the analyte from the liquid chromatography (LC) column. This is critical because it ensures both compounds enter the mass spectrometer at the same time and experience the same matrix effects.[12][13]

  • Ionization: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., salts, lipids)—are a major source of variability.[10] Since the SIL-IS and analyte co-elute and have the same ionization efficiency, any matrix effect will impact both compounds equally.

By calculating the ratio of the analyte's response to the IS's response, these sources of variability are effectively cancelled out, leading to highly accurate and precise quantification.[6][10] This principle is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Analyte) Add_IS Add Known Amount of Paliperidone-d4 (IS) Sample->Add_IS Step 1 Extract Extraction (e.g., SPE, PPT) Add_IS->Extract Step 2 LC LC Separation (Co-elution) Extract->LC L1 Variability (e.g., recovery loss) is introduced. MS MS Ionization (Matrix Effects) LC->MS Detector MS/MS Detection MS->Detector L2 Both Analyte and IS are affected equally. Ratio Calculate Ratio (Analyte Signal / IS Signal) Detector->Ratio Result Accurate Concentration Ratio->Result L3 Ratio remains constant, cancelling variability.

Role of Paliperidone-d4 in correcting analytical variability.

Experimental Methodologies

The following protocols are provided as a robust starting point for the quantification of Paliperidone in human plasma, adhering to the principles of regulated bioanalysis as outlined by guidelines such as the ICH M10.[9][14]

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This protocol ensures efficient cleanup of the plasma matrix, reducing interference and improving method sensitivity.

  • Aliquot: Transfer 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL polypropylene tube.

  • Spike Internal Standard: Add 25 µL of Paliperidone-d4 working solution (e.g., 100 ng/mL in methanol) to all tubes, except for blank matrix samples.

  • Vortex: Mix the samples for 10 seconds.

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject: Inject onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following conditions are designed for optimal separation and sensitive detection.

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 10% B

    • 3.1 - 4.0 min: 10% B

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Paliperidone427.2207.2
Paliperidone-d4 (IS) 431.2 211.2

Note: The MRM transitions provided are based on published literature and should be optimized on the specific instrument used.[15]

The workflow for bioanalytical sample processing and analysis is illustrated below.

G Plasma Plasma Sample Aliquot IS_Spike Spike with Paliperidone-d4 Plasma->IS_Spike SPE Solid-Phase Extraction (SPE) [Cleanup & Concentration] IS_Spike->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon Inject UPLC Injection Recon->Inject LC_Sep C18 Column Separation Inject->LC_Sep MS_Detect Tandem MS Detection (MRM Mode) LC_Sep->MS_Detect Data Data Processing (Analyte/IS Ratio) MS_Detect->Data

Bioanalytical workflow for Paliperidone quantification.

Structural Confirmation and Isotopic Purity

The synthesis of Paliperidone-d4 involves introducing deuterium atoms at specific, stable positions on the molecule—in this case, the ethyl linker. This strategic placement prevents the deuterium atoms from exchanging with hydrogen atoms from the solvent or matrix, ensuring the mass difference is maintained throughout the analysis.

The identity, structural integrity, and isotopic purity of each batch of Paliperidone-d4 reference standard are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall chemical structure is correct. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the ethyl linker confirms successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the accurate mass of the deuterated molecule, while tandem MS confirms its fragmentation pattern is consistent with the parent structure.

Storage and Handling

To ensure the long-term integrity and stability of the Paliperidone-d4 analytical standard:

  • Storage: Store the solid material at 2-8°C, protected from light and moisture.[4]

  • Solution Stability: Stock solutions prepared in solvents like methanol or DMSO should be stored at -20°C. Stability under these conditions should be validated as part of the bioanalytical method validation process.

Conclusion

Paliperidone-d4 is an indispensable tool for the accurate and precise quantification of Paliperidone in complex biological matrices. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the unlabeled analyte, thereby correcting for variability during sample preparation and analysis. By leveraging the principles of isotope dilution mass spectrometry, researchers and drug development professionals can generate high-quality, reliable bioanalytical data essential for advancing pharmaceutical science and ensuring patient safety.

References

Sources

6-Methyl Paliperidone-d4 pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the profile of 6-Methyl Paliperidone-d4 , a specialized stable isotope-labeled reference standard.

Editorial Note: As this compound is an isotope-labeled analogue of a known pharmaceutical impurity (6-Methyl Paliperidone), it does not possess a clinical pharmacological profile (e.g., indications, efficacy data) for human therapeutic use. Instead, its "profile" is defined by its analytical pharmacology —its role as an Internal Standard (IS) in the critical quantification of impurities and metabolites during the drug development of Paliperidone (Invega®) and Risperidone.

Analytical & Toxicological Profiling of a Critical Impurity Standard

Executive Summary

This compound is the deuterated form of 6-Methyl Paliperidone , a structural impurity and potential degradation product of the antipsychotic Paliperidone (9-hydroxyrisperidone). In modern pharmaceutical development, this compound serves a singular, critical function: it is the Gold Standard Internal Reference for the precise quantification of impurity levels in biological matrices and drug formulations using LC-MS/MS.

This guide delineates the physicochemical characteristics, toxicological implications (impurity qualification), and the validated bioanalytical protocols required to utilize this standard in compliance with ICH Q3A/B regulatory guidelines.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The introduction of a methyl group at the 6-position of the tetrahydropyridopyrimidinone ring alters the steric profile of the parent molecule, potentially impacting receptor binding kinetics and metabolic stability. The d4-labeling provides the mass shift necessary for mass spectrometric differentiation while retaining identical chromatographic behavior.

FeatureSpecification
Compound Name This compound
Chemical Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2,6 -dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4
Analyte Target 6-Methyl Paliperidone (Impurity/Degradant)
Parent Drug Paliperidone (Invega), Risperidone
Molecular Formula C₂₄H₂₅D₄FN₄O₃
Molecular Weight ~444.55 g/mol (vs. 440.52 g/mol for unlabeled)
Isotopic Purity ≥ 99% Deuterium incorporation
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~8.2 (Piperidine nitrogen), similar to Paliperidone
"Pharmacological" Context: Impurity Qualification

While this compound is a tool, the unlabeled impurity (6-Methyl Paliperidone) has biological activity that necessitates rigorous monitoring.

A. Receptor Affinity & Toxicity (QSAR Prediction)

Because 6-Methyl Paliperidone retains the pharmacophore of Risperidone (the benzisoxazole-piperidine moiety), it is predicted to exhibit high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.

  • Risk: Uncontrolled levels of this impurity could lead to "off-label" dopaminergic blockade, potentially exacerbating Extrapyramidal Symptoms (EPS) or altering the QT interval.

  • Regulatory Threshold: Under ICH Q3B(R2), any impurity >0.2% in the drug product must be pharmacologically qualified. The d4-standard is essential for proving the impurity remains below this threshold.

B. Metabolic Pathway & Formation

The 6-methyl derivative is not a primary human metabolite but typically arises during the synthetic process (methylation of the pyridine ring precursor) or via forced degradation (radical methylation).

MetabolicPathway Risperidone Risperidone (Parent) Paliperidone Paliperidone (9-OH-Risperidone) Risperidone->Paliperidone CYP2D6 Hydroxylation Impurity 6-Methyl Paliperidone (Impurity) Paliperidone->Impurity Synthetic Methylation (Process Impurity) IS This compound (Internal Standard) Impurity->IS Deuteration (Synthesis)

Figure 1: Relationship between the parent drug, the specific impurity, and the deuterated standard.[1]

Analytical Methodology: Validated LC-MS/MS Protocol

Objective: Quantify 6-Methyl Paliperidone in human plasma using the d4-analog as the Internal Standard.

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Paliperidone and its derivatives are basic.[1] Cation exchange SPE provides the cleanest extract, removing phospholipid interferences that cause matrix effects.

  • Aliquoting: Transfer 200 µL of plasma to a 96-well plate.

  • IS Addition: Add 20 µL of This compound working solution (50 ng/mL in MeOH). Vortex 30s.

  • Dilution: Add 200 µL 2% H₃PO₄ (aq) to acidify (ionize the piperidine nitrogen).

  • Loading: Load onto MCX (Mixed-Mode Cation Exchange) SPE cartridge.

  • Wash 1: 200 µL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 200 µL Methanol (removes hydrophobic interferences).

  • Elution: 200 µL 5% NH₄OH in Methanol (neutralizes the drug, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness (N₂ stream, 40°C) and reconstitute in 100 µL Mobile Phase.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH improves peak shape for basic compounds.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Parameters)
  • Source: ESI Positive Mode.

  • Rationale: The d4-label is stable and does not scramble during fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
6-Methyl Paliperidone 441.2207.13528
This compound 445.2211.13528

Note: The product ion (m/z 207/211) corresponds to the cleavage of the benzisoxazole moiety. If the d4 label is on the piperidine/linker, the fragment mass shifts. If the d4 is on the benzisoxazole, the fragment shifts.

Data Visualization: Analytical Workflow

BioanalysisWorkflow Sample Patient Plasma (Unknown Conc.) Spike Spike IS: This compound Sample->Spike Extract MCX SPE Extraction (Remove Phospholipids) Spike->Extract LC UPLC Separation (C18 Column, pH 9) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation: (Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step bioanalytical workflow for impurity quantification.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data generated using this standard, the method must pass the following criteria (per FDA Bioanalytical Method Validation Guidance):

  • Selectivity: No interfering peaks at the retention time of the impurity or the d4-IS in blank plasma.

  • Linearity:

    
     over the range of 0.5 ng/mL to 100 ng/mL.
    
  • IS Response: The variation in the d4-IS peak area must not exceed ±15% across the run. High variation indicates matrix effects or extraction inconsistency.

  • Cross-Signal Contribution:

    • Pure d4-IS must not contribute >20% of the LLOQ area to the analyte channel (Isotopic purity check).

    • High concentration analyte must not contribute to the IS channel.

References
  • European Medicines Agency (EMA). (2006). Assessment Report for Invega (Paliperidone).Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2).Link

  • Pharmaffiliates. (2024). 6-Methyl Paliperidone Reference Standard Data Sheet.[2]Link

  • AdvTechInd. (2024). Stable Isotope Labeled Standards: this compound.Link

Sources

Technical Guide: 6-Methyl Paliperidone-d4 – Bioanalytical Applications and Metabolic Profiling

[1][2][3]

Executive Summary

This technical guide addresses the characterization, quantitation, and metabolic profiling of 6-Methyl Paliperidone (an impurity and structural analog of the antipsychotic Paliperidone) using its deuterated internal standard, 6-Methyl Paliperidone-d4 .[1][2][3]

Targeted at bioanalytical scientists and drug metabolism researchers, this document outlines the critical workflows for utilizing the d4-labeled isotope to eliminate matrix effects during LC-MS/MS analysis. It further explores the predictive metabolic fate of the 6-methyl analog, distinguishing its pathway from the parent drug, Paliperidone (9-hydroxyrisperidone).[1][2][3]

Part 1: Chemical Identity and Significance[2]

The Analyte: 6-Methyl Paliperidone

6-Methyl Paliperidone is a structural analog and potential process impurity of Paliperidone.[1][2][3] Chemically, it features a methyl group addition to the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system.[1][2][3]

  • Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Proposed).[1][2][3]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 440.52 g/mol (approx. 14 Da shift from Paliperidone).[2][3]

  • Significance: In drug development, methylated impurities can exhibit altered lipophilicity and metabolic stability compared to the parent drug.[2][3] Quantifying this specific analog requires high selectivity to distinguish it from Paliperidone and other isobaric impurities.

The Internal Standard: this compound

To ensure data integrity in bioanalysis, the stable isotope-labeled This compound is employed.[1][2][3]

  • Function: Corrects for ionization suppression/enhancement in Electrospray Ionization (ESI) and variability in extraction recovery.[2][3]

  • Isotopic Labeling: Typically, the four deuterium atoms are incorporated into the ethyl linker or the piperidine ring to ensure the label is retained in the primary product ion during MS/MS fragmentation.[2]

  • Critical Quality Attribute (CQA): The isotopic enrichment must be >99% to prevent contribution to the analyte signal (cross-talk).

Part 2: UHPLC-MS/MS Method Development

The quantification of 6-Methyl Paliperidone in biological matrices (plasma, microsomes) requires a validated LC-MS/MS method.[1][2][3] The following protocol leverages the d4-IS for self-validating accuracy.

Chromatographic Conditions

Separation is critical to resolve the 6-Methyl analog from the parent Paliperidone, as they share similar fragmentation patterns.[1][2][3]

ParameterSpecificationRationale
Column C18 (e.g., Acquity UPLC BEH C18, 1.7 µm)High efficiency for resolving structural isomers.[1][2][3]
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic AcidBuffers pH to ensure protonation of the piperidine nitrogen.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier for elution.[1][2][3]
Gradient 5% B to 95% B over 4.0 minRapid elution while resolving polar metabolites.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.[2]
Mass Spectrometry (MRM) Settings

Operating in Positive ESI (ESI+) mode, the method utilizes Multiple Reaction Monitoring (MRM).[2][3]

  • Analyte (6-Methyl Paliperidone):

    • Precursor Ion:

      
       441.2 
      
      
    • Product Ion:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       207.1 (Characteristic benzisoxazole-piperidine fragment).[1][2]
      
  • Internal Standard (this compound):

    • Precursor Ion:

      
       445.2 
      
      
    • Product Ion:

      
       211.1 (Assuming d4 label is on the piperidine/linker fragment).[2]
      
Experimental Workflow Diagram

The following Graphviz diagram illustrates the self-validating analytical workflow.

AnalyticalWorkflowSampleBiological Sample(Plasma/Microsomes)SpikeSpike IS:This compoundSample->SpikeNormalizationExtractExtraction(SPE or PPT)Spike->ExtractEquilibrationLCUHPLC Separation(C18 Column)Extract->LCInjectMSMS/MS Detection(ESI+ MRM)LC->MSEluteDataQuantitation(Ratio Analyte/IS)MS->DataCalc

Caption: Figure 1. Self-validating bioanalytical workflow using this compound to correct for matrix effects.

Part 3: Metabolic Stability and Potential Metabolites[2]

When investigating 6-Methyl Paliperidone as a drug candidate or tracking it as an impurity, understanding its metabolic fate is crucial.[1][2][3] The "6-methyl" modification may sterically hinder or electronically activate specific metabolic sites compared to Paliperidone.[1][2][3]

Predictive Metabolic Pathways

Paliperidone is primarily excreted unchanged but undergoes minor metabolism via CYP2D6 and CYP3A4.[4][5][6] The 6-Methyl analog is expected to follow similar pathways, with potential deviations:

  • N-Dealkylation (Major): Cleavage at the piperidine nitrogen, releasing the benzisoxazole moiety.[2][3] This is a common pathway for risperidone-like structures.[1][2][3]

  • Hydroxylation:

    • Paliperidone:[4][6][7][8][9][10][11][12][13] Already hydroxylated at position 9.[4][5][8][14]

    • 6-Methyl Analog: Further hydroxylation may occur on the aromatic ring or the newly added methyl group (forming a hydroxymethyl metabolite).[2]

  • Dehydrogenation: Oxidation of the tetrahydropyridine ring to a pyridinium species.

  • Glucuronidation: Phase II conjugation at the 9-OH group.

Metabolic Pathway Map

The diagram below visualizes the potential biotransformation of 6-Methyl Paliperidone.[1][2]

MetabolicPathwaysParent6-Methyl Paliperidone(m/z 441.2)M1N-Desalkyl Metabolite(Loss of Benzisoxazole)Parent->M1CYP3A4(Dealkylation)M2Hydroxylated Metabolite(+16 Da)Parent->M2CYP2D6(Oxidation)M3Dehydrogenated Metabolite(-2 Da)Parent->M3DehydrogenaseM4O-Glucuronide(+176 Da)Parent->M4UGT(Conjugation)M2->M4SecondaryGlucuronidation

Caption: Figure 2.[1][2][3] Predicted metabolic map of 6-Methyl Paliperidone showing Phase I oxidation and Phase II conjugation.

Part 4: Experimental Protocols

Protocol: Microsomal Stability Assay

This assay determines the intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

12
  • Preparation:

    • Thaw Liver Microsomes (Human/Rat) on ice.[1][2][3]

    • Prepare 100 mM Phosphate Buffer (pH 7.4).[1][2][3]

    • Prepare NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) with 6-Methyl Paliperidone (1 µM) for 5 min at 37°C.

    • Initiate: Add NADPH to start the reaction.[14]

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination & Extraction:

    • At each timepoint, transfer 50 µL aliquot to a tube containing 150 µL ice-cold Acetonitrile spiked with This compound (IS) .

    • Note: The IS stops the reaction and corrects for volume variations.

  • Analysis:

    • Centrifuge (4000g, 10 min).

    • Inject supernatant into LC-MS/MS.[1][2][3]

    • Plot ln(Remaining %) vs. Time to calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[2]
      
Protocol: Sample Preparation (Solid Phase Extraction)

For high-sensitivity impurity profiling in plasma.[1][2][3]

  • Conditioning: Oasis HLB cartridge (1 mL MeOH -> 1 mL Water).

  • Loading: Mix 200 µL Plasma + 20 µL This compound + 200 µL 2% H3PO4. Load onto cartridge.

  • Washing: 1 mL 5% MeOH (Removes proteins/salts).[2]

  • Elution: 1 mL Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    

References

  • Janssen Pharmaceuticals. (2006).[2] Invega (paliperidone) Extended-Release Tablets Prescribing Information.[1][2][3][7]Link[1][2][3]

  • Vermeir, M., et al. (2008).[2][3] Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans.[2][3] Drug Metabolism and Disposition, 36(4), 769-779.[1][2][3] Link

  • Subramanian, R., et al. (2017).[2][3] LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma.[1][2][3][7][11] ResearchGate.[5][7] Link

  • Pharmaffiliates. (2024). Paliperidone Impurities and Standards: 6-Methyl Paliperidone Data Sheet.[1][2][3]Link[1][2][3]

  • LGC Standards. (2024). This compound Reference Material Certificate.[1][2][3]Link[1][2][3]

Methodological & Application

Application Note: Validated LC-MS/MS Method for the Quantification of 6-Methyl Paliperidone using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the management of schizophrenia and other psychotic disorders. Therapeutic Drug Monitoring (TDM) of paliperidone is increasingly recognized as a vital tool for optimizing dosing regimens, enhancing therapeutic outcomes, and minimizing the risk of adverse effects. Given the critical nature of these measurements, a robust, accurate, and reliable bioanalytical method is paramount. This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Methyl Paliperidone in human plasma. The methodology leverages the "gold standard" approach of using a stable isotope-labeled internal standard, 6-Methyl Paliperidone-d4, to ensure the highest degree of accuracy and precision by compensating for variations during sample processing and analysis.[1][2][3][4][5]

The principles and validation parameters outlined herein are grounded in the rigorous guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of data suitable for regulatory submission in pharmacokinetic, bioequivalence, and clinical research studies.[6][7][8][9][10]

Principle of the Method

This method employs LC-MS/MS for the selective and sensitive quantification of 6-Methyl Paliperidone. Plasma samples are first subjected to a simple and efficient protein precipitation step to remove interfering macromolecules.[11][12][13][14] The deuterated internal standard, this compound, is added at the initial stage of sample preparation. This is a critical step; because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar extraction efficiencies and ionization effects in the mass spectrometer.[1][2][3][4] This co-behavior allows it to effectively normalize for any potential sample loss or matrix-induced signal suppression or enhancement, which are known challenges in bioanalysis.[15][16][17][18][19]

Following extraction, the analytes are chromatographically separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations.

Experimental Protocol

Materials and Reagents
  • 6-Methyl Paliperidone reference standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized water

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6-Methyl Paliperidone and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 6-Methyl Paliperidone stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 100 µL Human Plasma Sample add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_precip Add 300 µL Acetonitrile vortex1->add_precip vortex2 Vortex Mix (5 min) add_precip->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Conditions
ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeESI Positive
MRM Transitions6-Methyl Paliperidone: m/z 441.2 → 221.1this compound: m/z 445.2 → 225.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temp.500°C

Method Validation

The method was fully validated according to FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][20][21]

Selectivity

Selectivity was established by analyzing six different lots of blank human plasma to ensure no significant interference from endogenous components at the retention times of 6-Methyl Paliperidone and its deuterated internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 0.5 ng/mL with acceptable precision and accuracy.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized below, fall well within the acceptance criteria of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.58.2105.49.8103.2
Low1.56.598.77.199.5
Medium254.1101.25.3102.1
High753.897.94.998.8
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution.[15][16][18] The use of the deuterated internal standard effectively compensated for any observed matrix effects. Extraction recovery was determined to be consistent and reproducible across all QC levels.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS Normalized Matrix Factor
Low1.592.40.951.01
High7594.10.930.99
Stability

The stability of 6-Methyl Paliperidone in human plasma was evaluated under various conditions to simulate sample handling and storage in a clinical setting.[22][23][24] The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Stability ConditionDurationResult
Bench-top (Room Temp)8 hoursStable
Freeze-Thaw3 cyclesStable
Long-term Storage90 days at -80°CStable
Post-preparative (Autosampler)24 hours at 4°CStable

Conclusion

This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of 6-Methyl Paliperidone in human plasma. The simple protein precipitation extraction procedure and the use of a deuterated internal standard ensure high throughput and reliable data. The method has been thoroughly validated according to international regulatory guidelines and is suitable for use in therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of paliperidone concentrations.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019–3030. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Journal of Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Rabilloud, T. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 877(13), 1345-1348. Available at: [Link]

  • Zhang, Y., et al. (2014). Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction. Journal of Chromatography B, 960, 125-131. Available at: [Link]

  • Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • D’Avolio, A., et al. (2012). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 4(18), 2197-2199. Available at: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-MS/MS bioanalysis: can it be avoided? Journal of separation science, 27(9), 727–748. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1873-1887. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Peters, F. T. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of Chromatography B, 1179, 122867. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]

  • ResearchGate. (2025). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Available at: [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Available at: [Link]

  • Wang, X., et al. (2021). LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. Biomedical Chromatography, 35(11), e5201. Available at: [Link]

  • Xu, R. N., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Available at: [Link]

  • Viswanathan, C. T., et al. (2007). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 9(1), E30–E42. Available at: [Link]

  • BioPharma Services Inc. (2025). Bioanalytical Stability-Indicating Methods for Biologic Products. Available at: [Link]

  • Osaka University. (n.d.). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Available at: [Link]

  • Mungkhunthod, S., et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 108(Suppl. 2), S92-S100. Available at: [Link]

  • Koal, T., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. Available at: [Link]

  • Stanković, M., et al. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Arhiv za farmaciju, 71(5), 364-377. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Nozawa, H., et al. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 69, 102340. Available at: [Link]

  • Remmerie, B. M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 141-149. Available at: [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Available at: [Link]

  • Sreenivas, N., et al. (2014). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. International Journal of Pharmaceutical Sciences and Research, 5(8), 3323. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(15), 5789. Available at: [Link]

  • Patel, D. P., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Scientia Pharmaceutica, 81(3), 743–763. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • ResearchGate. (n.d.). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Available at: [Link]

  • Zheng, N., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 66, 357–363. Available at: [Link]

  • Hyland, J. T., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The journal of applied laboratory medicine, 3(3), 365–376. Available at: [Link]

Sources

Application Note: Bioanalytical Quantification of 6-Methyl Paliperidone in Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the use of 6-Methyl Paliperidone-d4 in pharmacokinetic (PK) and impurity profiling studies.

Executive Summary & Scientific Rationale

In the development of antipsychotic therapeutics like Paliperidone (9-hydroxyrisperidone), the identification and quantification of process-related impurities and degradation products are critical for safety qualification. 6-Methyl Paliperidone (C₂₄H₂₉FN₄O₃) is a specific structural analog/impurity often monitored during stability and toxicokinetic studies.

To achieve precise quantification of this analyte in complex biological matrices (plasma/serum), the use of a deuterated internal standard, This compound , is mandatory to compensate for matrix effects, extraction efficiency variability, and ionization suppression.

Key Mechanistic Insight: The Isotope Dilution Advantage

Unlike generic internal standards (e.g., structural analogs), This compound possesses physicochemical properties nearly identical to the target analyte. It co-elutes with the analyte on reverse-phase chromatography but is mass-resolved by the mass spectrometer.[1] This "co-elution" ensures that the Internal Standard (IS) experiences the exact same ionization suppression/enhancement environment as the analyte at the electrospray source, providing the highest tier of quantitative accuracy (1).

Chemical Reference Data

CompoundChemical NameMolecular FormulaMonoisotopic Mass (Da)Role
Analyte 6-Methyl PaliperidoneC₂₄H₂₉FN₄O₃440.22Target Impurity/Metabolite
Internal Standard This compoundC₂₄H₂₅D₄FN₄O₃444.25Stable Isotope IS
Parent Drug PaliperidoneC₂₃H₂₉FN₄O₃426.21Primary API (Reference)

Experimental Workflow Visualization

The following diagram outlines the critical path for the extraction and quantification process.

G Sample Plasma Sample (Spiked with Analyte) IS_Add Add Internal Standard (this compound) Sample->IS_Add Precip Protein Precipitation (ACN:MeOH 1:1) IS_Add->Precip Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Figure 1: Workflow for the extraction and LC-MS/MS analysis of 6-Methyl Paliperidone using a deuterated internal standard.

Detailed Protocol: Sample Preparation & Analysis

Reagents and Standards[2]
  • Stock Solution A (Analyte): 1.0 mg/mL 6-Methyl Paliperidone in Methanol.

  • Stock Solution B (IS): 1.0 mg/mL this compound in Methanol.

  • Working IS Solution: Dilute Stock B to 50 ng/mL in 50% Methanol/Water.

Sample Extraction (Protein Precipitation)

Rationale: Paliperidone and its analogs bind to plasma proteins. Precipitation with organic solvent disrupts these bonds and solubilizes the drug while removing high-molecular-weight interferences.

  • Aliquot: Transfer 100 µL of plasma (calibration standard or unknown) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (this compound). Vortex gently for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Separation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional): If peak shapes are poor due to high organic content, dilute the supernatant 1:1 with 10mM Ammonium Acetate buffer before injection.

Chromatographic Conditions (LC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Luna Omega 3 µm Polar C18 (100 x 4.6 mm) or equivalent.

    • Note: Polar C18 columns are preferred for Paliperidone derivatives to prevent peak tailing caused by the basic nitrogen atoms (2).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

MRM Transitions Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
6-Methyl Paliperidone 441.2 [M+H]⁺207.135100
6-Methyl Paliperidone (Qual)441.2 [M+H]⁺221.130100
This compound (IS)445.2 [M+H]⁺207.135100

Technical Note on Transitions: The transition m/z 441.2 → 207.1 typically corresponds to the cleavage of the benzisoxazole moiety. Since the deuteration in the IS (d4) is often located on the piperidine or the ethyl linker (depending on the synthesis source), the product ion might remain at 207.1 or shift to 211.1. Always verify the exact fragmentation pattern of your specific lot of IS (Clearsynth/Pharmaffiliates) via a product ion scan before finalizing the method.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the method must be validated according to FDA Bioanalytical Method Validation Guidance (3).

  • Selectivity: Analyze 6 blank plasma lots. No interfering peaks >20% of the LLOQ area should be observed at the retention time of the analyte.

  • Linearity: Construct a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL). The correlation coefficient (

    
    ) must be > 0.99.
    
  • Accuracy & Precision:

    • Intra-day and Inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ).

    • Accuracy should be within ±15% of the nominal value.

  • Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution. The IS-normalized matrix factor should be close to 1.0, proving the d4-IS compensates for suppression.

Logic of the Internal Standard Selection

The following diagram illustrates why the "d4" analog is superior to structural analogs (like Risperidone) for this specific application.

Logic cluster_0 Ionization Source (ESI) Matrix Matrix Components (Phospholipids) Analyte 6-Methyl Paliperidone Matrix->Analyte Suppresses IS_d4 IS: this compound Matrix->IS_d4 Suppresses Equally (Co-elution) IS_Analog Alt IS: Risperidone Matrix->IS_Analog Different Suppression (Different RT) Result_d4 Accurate Correction Ratio Unchanged IS_d4->Result_d4 Result_Analog Inaccurate Correction Ratio Skewed IS_Analog->Result_Analog

Figure 2: Impact of Internal Standard selection on Matrix Effect compensation. The d4 isotope co-elutes, ensuring identical suppression, whereas structural analogs elute at different times, leading to quantitative errors.

Troubleshooting & Optimization

  • Issue: Signal Splitting.

    • Cause: 6-Methyl Paliperidone may exist as enantiomers or interconvertible isomers.

    • Solution: Ensure the LC method uses a column capable of resolving these if chiral separation is required, or use a C18 column that collapses them into a single peak for total impurity quantification.

  • Issue: Deuterium Exchange.

    • Cause: If the deuterium labels are on exchangeable positions (e.g., -OH or -NH), the signal will drop.

    • Verification: Use this compound where the deuterium is on the carbon backbone (C-D bonds), which are non-exchangeable (4).

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Phenomenex Application Note. (2023). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18.[2] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Clearsynth. (2023).[3] this compound Product Reference and Stability Data. Link

  • Pharmaffiliates. (2023). 6-Methyl Paliperidone Impurity Standards and Pharmacokinetic Applications. Link

Sources

Application Note: The Role of 6-Methyl Paliperidone-d4 in Advancing Quantitative Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to High-Precision Bioanalysis of Paliperidone Using Isotope Dilution Mass Spectrometry

Introduction: The Analytical Challenge in Neuropsychopharmacology

Paliperidone, the active metabolite of risperidone, is a cornerstone atypical antipsychotic used in the management of schizophrenia and schizoaffective disorder.[1][2][3] Its therapeutic mechanism involves a complex antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3] For neuroscientists and drug development professionals, accurately quantifying paliperidone concentrations in biological matrices—such as plasma, serum, and brain tissue—is paramount. This quantification is the foundation of pharmacokinetic (PK) and pharmacodynamic (PD) modeling, therapeutic drug monitoring (TDM), and toxicological assessment, which collectively inform dosing strategies and elucidate the drug's behavior in the central nervous system.[4][5][6]

However, the inherent complexity of biological samples presents significant analytical hurdles. Matrix effects, variable extraction recovery, and instrument fluctuations can compromise the accuracy and reproducibility of quantitative data.[7][8] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[7][9]

6-Methyl Paliperidone-d4 is a deuterated analog of paliperidone, serving as the gold-standard SIL-IS for its quantification.[5][10] By incorporating four deuterium atoms, its mass is shifted by 4 Daltons, allowing a mass spectrometer to differentiate it from the unlabeled paliperidone. Crucially, its physicochemical properties remain nearly identical to the parent drug.[7][11] This ensures that this compound behaves identically to paliperidone throughout the entire analytical workflow—from extraction to ionization—thereby providing a highly reliable means to correct for analytical variability and ensure data integrity.[8][9] This document provides a detailed guide to the application of this compound in neuroscience research, complete with validated protocols and technical insights.

Core Principle: Isotope Dilution for Unwavering Accuracy

The power of using this compound lies in its ability to perfectly mimic the analyte of interest. When a known quantity of the deuterated standard is added to a sample at the very beginning of the preparation process, it acts as an internal calibrator that experiences the same physical and chemical challenges as the endogenous paliperidone.

Key Analytical Challenges Mitigated by this compound:

  • Matrix Effects: Co-eluting endogenous compounds in biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Because this compound is chemically identical to paliperidone, it experiences the exact same degree of ion suppression or enhancement, allowing for effective normalization.[7][8]

  • Extraction Inconsistency: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable and can be variable. The deuterated standard is lost at the same rate as the analyte, ensuring the ratio between the two remains constant and the final calculated concentration is accurate.[7][12]

  • Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized, leading to more precise and reproducible results across different samples and analytical runs.[7]

Figure 1: Principle of Isotope Dilution Mass Spectrometry cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Rationale Sample Biological Sample (Plasma, Brain Homogenate) Contains: Analyte (Paliperidone) Spike Spike with known amount of Internal Standard (IS) (this compound) Sample->Spike Extraction Extraction (SPE or LLE) Potential for Analyte/IS Loss Spike->Extraction LC LC Separation (Analyte and IS co-elute) Extraction->LC Variable Recovery MS MS Detection (Analyte and IS detected by mass difference) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Variable Ionization Quant Quantify against Calibration Curve Ratio->Quant info Because Analyte and IS behave identically, the ratio (Analyte/IS) remains constant despite variations in recovery and ionization. This ensures accurate quantification.

Caption: The IDMS workflow using a deuterated internal standard.

Application I: Pharmacokinetic Profiling in Plasma

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of paliperidone is fundamental. This is especially true when evaluating novel long-acting injectable (LAI) formulations designed to improve patient adherence.[13][14] The following protocol outlines a standard approach for quantifying paliperidone in rodent plasma to determine key PK parameters like Cmax, Tmax, and half-life.[13][15]

Detailed Protocol: Paliperidone Quantification in Rat Plasma

1. Materials and Reagents:

  • Paliperidone reference standard
  • This compound (Internal Standard, IS)
  • HPLC-grade Methanol and Acetonitrile
  • Ammonium Acetate
  • Rat plasma with K2EDTA as anticoagulant
  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Paliperidone Stock (1 mg/mL): Accurately weigh and dissolve paliperidone in methanol.
  • IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
  • Calibration Standards & QCs: Serially dilute the paliperidone stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration curve standards (e.g., 0.2 to 55 ng/mL) and quality control (QC) samples.[16]
  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation (Solid Phase Extraction):

  • Thaw rat plasma samples at room temperature.
  • To 100 µL of plasma, add 20 µL of the IS working solution (50 ng/mL). Vortex for 10 seconds. This step is critical; the IS must be added before any purification to account for extraction losses.[7]
  • Condition an SPE cartridge according to the manufacturer's protocol.
  • Load the plasma-IS mixture onto the cartridge.
  • Wash the cartridge to remove interfering substances (e.g., with a low-percentage organic solvent).
  • Elute the analyte and IS from the cartridge using an appropriate elution solvent (e.g., methanol).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.
  • Perform chromatographic separation and mass spectrometric detection using optimized parameters.
Parameter Setting Rationale
LC Column C18 reverse-phase column (e.g., Thermo Betabasic-8, 100 x 4.6 mm, 5 µm)[16]Provides good retention and separation for paliperidone from endogenous plasma components.
Mobile Phase A: Ammonium acetate solutionB: Methanol[16]A common mobile phase for LC-MS that provides good ionization efficiency in positive ion mode.
Flow Rate 1.0 mL/min (with post-column split if necessary)[16]A standard flow rate for analytical HPLC; splitting may be required depending on the MS interface.
Injection Volume 10 µLA typical volume to ensure sufficient analyte is loaded onto the column without causing peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositivePaliperidone contains basic nitrogen atoms that are readily protonated, making positive ESI highly sensitive.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 1: Optimized Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Rationale for Transition
Paliperidone427.2207.2[16][17]The precursor ion [M+H]+ corresponds to the protonated molecule. The 207.2 product ion is a stable, specific fragment resulting from collision-induced dissociation.
This compound (IS)431.2211.2[16][17]The +4 Da shift in both the precursor and product ions relative to paliperidone confirms the identity of the deuterated standard and prevents cross-talk.

5. Data Analysis:

  • Integrate the peak areas for both paliperidone and the IS.
  • Calculate the peak area ratio (Paliperidone Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
  • Determine the concentration of paliperidone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application II: Quantifying Brain Tissue Penetration

For antipsychotics, the concentration at the site of action—the brain—is the most relevant measure for assessing therapeutic efficacy and potential for central nervous system side effects.[18] Analyzing brain tissue requires a more rigorous homogenization and extraction protocol compared to plasma. This compound is indispensable in this context to account for variability in tissue extraction efficiency.

Figure 2: Workflow for Paliperidone Analysis in Brain Tissue cluster_workflow Figure 2: Workflow for Paliperidone Analysis in Brain Tissue Start Harvest Brain Tissue (e.g., Prefrontal Cortex) Weigh Weigh Tissue Sample Start->Weigh Homogenize Homogenize in Buffer (e.g., using bead beater) Weigh->Homogenize Spike Spike Homogenate with This compound Homogenize->Spike Extract Perform Extraction (e.g., Protein Precipitation followed by LLE) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze End Calculate Brain Concentration (ng/g) Analyze->End

Caption: A streamlined workflow for brain tissue analysis.

Detailed Protocol: Paliperidone Quantification in Brain Homogenate

1. Brain Tissue Homogenization:

  • Rapidly harvest the brain region of interest (e.g., prefrontal cortex, striatum) and immediately freeze it in liquid nitrogen to halt metabolic activity.
  • Accurately weigh the frozen tissue sample.
  • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 4:1 v/w buffer-to-tissue).
  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, sonicator) on ice until no visible tissue fragments remain.

2. Sample Preparation (Protein Precipitation & LLE):

  • To a measured aliquot of brain homogenate (e.g., 100 µL), add the this compound working solution.
  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) at 4°C.
  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex to extract the analytes into the organic phase.
  • Centrifuge to separate the aqueous and organic layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in the mobile phase for analysis.

3. LC-MS/MS Analysis and Data Processing:

  • The LC-MS/MS parameters and data analysis steps are identical to those described in Protocol 3.1.
  • The final concentration is reported in nanograms per gram of tissue weight (ng/g).

Method Validation and Quality Assurance

To ensure the trustworthiness of the generated data, any quantitative method must be validated according to regulatory guidelines.[8] this compound is a critical component in successfully meeting these stringent criteria.

Table 2: Key Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[17]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within ±20%, Precision ≤20% RSD[16]
Accuracy The closeness of the measured value to the true value.Within ±15% of nominal value (except LLOQ)[17]
Precision (Intra- & Inter-day)The closeness of agreement among a series of measurements from the same sample.Relative Standard Deviation (RSD) ≤15% (except LLOQ)[17]
Extraction Recovery The efficiency of the extraction procedure, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Should be consistent and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix.The IS-normalized matrix factor should be consistent across lots.

Conclusion

This compound is not a therapeutic agent but an indispensable analytical tool that empowers neuroscience researchers to conduct high-fidelity quantitative studies. Its use as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry is the gold standard for the bioanalysis of paliperidone. By effectively compensating for inevitable variations in sample preparation and instrument performance, it ensures the accuracy, precision, and reliability of data. Whether for preclinical pharmacokinetic profiling, determining brain-to-plasma ratios, or supporting clinical therapeutic drug monitoring, the proper application of this compound is fundamental to generating the robust data required to advance our understanding of paliperidone's role in treating complex psychiatric disorders.

References

  • Boonen, K., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 36(8), 1593-1601. Retrieved from [Link]

  • Alentex. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the metabolism of paliperidone (Invega)?. Retrieved from [Link]

  • Ibrahim, F., & O'sullivan, K. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. MOJ Biorganic & Organic Chemistry, 2(3). Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PsychDB. (2024). Paliperidone (Invega). Retrieved from [Link]

  • Citrome, L. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Review of Clinical Pharmacology, 5(3), 247-265. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2017). Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1095-1102. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Pharmacology Review(s) - 207946Orig1s000. Retrieved from [Link]

  • Jolling, H. T., et al. (2024). Model-Informed Clinical Development of 6-Monthly Injection of Paliperidone Palmitate in Patients with Schizophrenia: Dosing Strategies Guided by Population Pharmacokinetic Modeling and Simulation (Part II). European Journal of Drug Metabolism and Pharmacokinetics, 49(4), 491-506. Retrieved from [Link]

  • Johnson & Johnson Medical Information. (n.d.). Pharmacokinetics of INVEGA SUSTENNA. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Karageorgiou, V., et al. (2024). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 16(6), 785. Retrieved from [Link]

  • Bai, M. L. A., et al. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 8(6), 2530-2537. Retrieved from [Link]

  • Clinical Chemistry. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Clinical Chemistry, 64(11), 1649-1657. Retrieved from [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • MacDowell, K. S., et al. (2015). Paliperidone prevents brain toll-like receptor 4 pathway activation and neuroinflammation in rat models of acute and chronic restraint stress. International Journal of Neuropsychopharmacology, 18(3), pyu070. Retrieved from [Link]

  • Khan, T., & Mofsen, A. (2021). Paliperidone to Treat Psychotic Disorders. Psychopharmacology Bulletin, 51(3), 81-98. Retrieved from [Link]

  • MacDowell, K. S., et al. (2015). Paliperidone Prevents Brain Toll-Like Receptor 4 Pathway Activation and Neuroinflammation in Rat Models of Acute and Chronic Restraint Stress. International Journal of Neuropsychopharmacology, 18(3). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Peitl, V. (2021). Paliperidone Palmitate 6-month (PP6M). Archives of Psychiatry Research, 57(2), 229-232. Retrieved from [Link]

  • Weiden, P. J., et al. (2022). Efficacy and safety of paliperidone palmitate 6-monthly long-acting injectable in reduction of relapses in patients with schizophrenia: An Asian subgroup analysis of phase 3, randomized study. Asia-Pacific Psychiatry, 14(4), e12508. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of 6-Methyl Paliperidone in Animal Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the bioanalytical quantification of 6-Methyl Paliperidone (a specific structural analog/impurity of Paliperidone) using its deuterated internal standard, 6-Methyl Paliperidone-d4 , in animal matrices.[1][2]

This guide assumes 6-Methyl Paliperidone is being tracked as a critical process impurity or active metabolite in preclinical Pharmacokinetic (PK) or Toxicokinetic (TK) studies, requiring high-sensitivity LC-MS/MS analysis.[1][2]

Part 1: Strategic Rationale & Chemical Context[1][2]

The Challenge of Impurity Quantification

In the development of antipsychotics like Paliperidone (9-hydroxyrisperidone), structural analogs such as 6-Methyl Paliperidone often arise as process impurities or degradants.[1][2] Under ICH Q3B(R2) guidelines, impurities exceeding qualification thresholds in drug products must be monitored in non-clinical toxicology studies to verify safety margins.[2]

The primary challenge in quantifying this molecule in vivo is twofold:

  • Matrix Interference: Animal plasma (rat/mouse) contains high phospholipid levels that cause ion suppression.[1][2]

  • Structural Similarity: The analyte is isobaric or structurally nearly identical to the parent drug (Paliperidone) and other metabolites, requiring precise chromatographic separation.[2]

The Role of this compound

Using the stable isotope-labeled internal standard (SIL-IS), This compound , is the gold standard for correcting bioanalytical variability.[1][2]

  • Mechanism: The d4-analog mimics the physicochemical behavior of the analyte during extraction and ionization but is distinguishable by mass spectrometry (+4 Da mass shift).[2]

  • Benefit: It automatically compensates for Matrix Effects (ion suppression/enhancement) and Extraction Efficiency losses, ensuring the data meets FDA/EMA validation criteria.[2]

Part 2: Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: 6-Methyl Paliperidone Reference Standard (>98% purity).[1][2]

  • Internal Standard (IS): this compound (>98% isotopic purity).[1][2]

  • Biological Matrix: K2EDTA Rat/Mouse Plasma (free of hemolysis).[2]

  • Columns: Waters XBridge C18 or Phenomenex Luna Omega Polar C18 (to retain polar basic compounds).[1][2]

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) – Recommended over protein precipitation for higher sensitivity.[1][2]

Standard & Stock Preparation[1][2]
  • Stock Solutions: Dissolve 1 mg of analyte and IS separately in Methanol (0.1% Formic Acid) to achieve 1 mg/mL.[2] Note: Paliperidone derivatives often exhibit poor solubility in pure acetonitrile.[2]

  • Working Solutions:

    • Dilute Analyte Stock with 50:50 Methanol:Water to create a calibration curve (Range: 0.5 – 500 ng/mL).[1][2]

    • Dilute IS Stock to a fixed concentration (e.g., 50 ng/mL) in the precipitation solvent or wash buffer.[2]

Sample Preparation Workflow (Solid Phase Extraction)

Rationale: MCX cartridges utilize a cation-exchange mechanism that binds the basic amine of the Paliperidone structure, allowing rigorous washing of neutral matrix components (phospholipids).[1][2]

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • IS Spike: Add 20 µL of This compound working solution. Vortex gently.

  • Acidification: Add 100 µL of 4% Phosphoric Acid (

    
    ) to ionize the basic nitrogen.[2]
    
  • Conditioning (MCX Plate):

    • 1 mL Methanol.[2]

    • 1 mL Water.[2]

  • Loading: Load the pre-treated plasma sample.

  • Washing (Critical):

    • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins).[1][2]

    • Wash 2: 1 mL Methanol (removes neutral lipids).[1][2]

  • Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (85:15 Water:ACN).
    
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 3.0 min: 90% B[2]

    • 3.5 min: 90% B[2]

    • 3.6 min: 10% B (Re-equilibration)

MRM Transitions (Estimated): Note: Exact transitions must be tuned. Assuming 6-Methyl Paliperidone MW ≈ 440.5 Da.[1][2]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
6-Methyl Paliperidone 441.2 [M+H]+207.135Analyte (Quant)
6-Methyl Paliperidone 441.2 [M+H]+235.130Analyte (Qual)
This compound 445.2 [M+H]+211.135Internal Standard

Technical Note: The 207.1 fragment is characteristic of the benzisoxazole moiety common to Risperidone/Paliperidone.[2] The d4 label usually resides on the ethyl linker or piperidine ring; if the fragment contains the label, the Q3 shifts to 211.1.[2]

Part 3: Visualization & Logic[2]

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data generation, highlighting the specific point of Internal Standard integration.

BioanalyticalWorkflow cluster_SPE Solid Phase Extraction (MCX) Start Animal Study (Plasma Collection) Aliquot Aliquot 100 µL Plasma Start->Aliquot Spike Spike IS: This compound Aliquot->Spike Critical Step Acidify Acidify (H3PO4) Protonate Amines Spike->Acidify Load Load Sample Acidify->Load Wash Wash 1: Acidic Water Wash 2: 100% MeOH Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Remove Phospholipids Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (C18 Column, ESI+) Evap->LCMS Data Quantification (Analyte/IS Area Ratio) LCMS->Data

Caption: Step-by-step SPE workflow emphasizing the critical addition of the d4-Internal Standard prior to extraction.

Method Validation Decision Tree

To ensure the method meets regulatory standards (FDA/ICH), follow this logic flow during development.

ValidationLogic Start Method Development Selectivity Selectivity Check: Blank Plasma vs. LLOQ Start->Selectivity Interference Interference > 20% of LLOQ? Selectivity->Interference ModifyChrom Modify Chromatography or MRM Transitions Interference->ModifyChrom Yes MatrixEffect Matrix Effect Check: IS Normalized Matrix Factor Interference->MatrixEffect No ModifyChrom->Selectivity CV_Check IS-Normalized CV < 15%? MatrixEffect->CV_Check SwitchExtract Switch Extraction (Precip -> SPE) CV_Check->SwitchExtract No Linearity Linearity & Accuracy (3 Runs, 6 Levels) CV_Check->Linearity Yes SwitchExtract->MatrixEffect Final Validated Method Linearity->Final

Caption: Decision logic for troubleshooting selectivity and matrix effects during method validation.

Part 4: Data Analysis & Acceptance Criteria

Quantitative Calculation

Quantification must be performed using the Internal Standard Method .



Concentrations are calculated by interpolating this ratio against a weighted (

) linear regression calibration curve.[1][2]
Acceptance Criteria (FDA Bioanalytical Guidance 2018)
ParameterAcceptance Limit
Linearity (

)

Accuracy (Mean)

of nominal (

at LLOQ)
Precision (CV)

(

at LLOQ)
IS Response Variation

variation within a run
Carryover

of LLOQ in blank after ULOQ

Part 5: References

  • FDA (U.S. Food and Drug Administration). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2006).[1][2] Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate (Baig et al.). (2017).[1][2] LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing 6-Methyl Paliperidone-d4 LC-MS/MS sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Optimizing 6-Methyl Paliperidone-d4 LC-MS/MS Sensitivity

Executive Summary

This guide addresses the specific challenges in optimizing the sensitivity of 6-Methyl Paliperidone (an impurity/analog of Paliperidone) using its deuterated internal standard (This compound ).[1][2] As a structural analog of Paliperidone (9-hydroxyrisperidone), this compound shares the benzisoxazole-piperidine-pyrimidinone scaffold.[1][2] Optimization requires a holistic approach targeting ionization efficiency, suppression of matrix effects, and elimination of isotopic cross-talk.

Module 1: Mass Spectrometry & Ionization Optimization

Q1: I am observing low signal intensity for 6-Methyl Paliperidone despite using standard Paliperidone source parameters. Why?

A: While 6-Methyl Paliperidone is structurally similar to Paliperidone, the addition of a methyl group increases lipophilicity and alters the gas-phase basicity, necessitating specific source tuning.[1][2] Do not assume Paliperidone parameters (e.g., Declustering Potential) are optimal.[1]

  • Mechanism: The methyl group at the 6-position (likely on the tetrahydropyridopyrimidinone ring) changes the solvation energy.[1] The analyte must be fully desolvated to enter the gas phase as an ion.

  • Optimization Protocol:

    • Source Temperature (TEM): Increase TEM by 50-100°C relative to Paliperidone. The added methyl group increases thermal stability and boiling point, requiring higher heat for efficient desolvation.

    • Gas Flows (GS1/GS2): High nebulizer gas (GS1 > 50 psi) is critical to break the liquid stream.[1] High heater gas (GS2 > 60 psi) prevents re-condensation.[1]

    • Ionization Mode: Ensure ESI Positive (+) mode. The nitrogen in the piperidine ring is the primary protonation site.

    • Compound-Specific Tuning: Perform a "Tee-infusion" experiment. Infuse the standard (100 ng/mL) post-column while running the LC mobile phase (50% B) to optimize Declustering Potential (DP) and Collision Energy (CE) in the presence of solvent.[1]

Q2: My Internal Standard (IS) signal (this compound) varies significantly between injections. How do I stabilize it?

A: IS variability often stems from "Deuterium Isotope Effect" in chromatography or Ion Suppression in the source.

  • Chromatographic Separation: Deuterated compounds can elute slightly earlier than their non-deuterated analogs due to weaker lipophilic interactions. If the "d4" peak elutes in a suppression zone (e.g., co-eluting with phospholipids) while the analyte does not, quantification fails.

    • Solution: Adjust the gradient so both Analyte and IS elute in a "clean" window, away from the solvent front and end-of-run wash.[1][2]

  • Scrambling/Exchange: Ensure the deuterium labels are on the stable aromatic or piperidine ring, not on exchangeable positions (like -OH or -NH).[1][2] If the d4 label is on the methyl group, it is generally stable.

  • Concentration: The IS concentration should generate a signal similar to the mid-point of your calibration curve, not the LLOQ.

Module 2: MRM Transition & Cross-Talk

Q3: I see a peak for 6-Methyl Paliperidone in my blank samples containing only the Internal Standard. Is my IS contaminated?

A: This is likely Isotopic Cross-Talk (or "Cross-Signal Contribution"), not contamination.

  • The Issue: If the commercial "d4" standard contains traces of "d0" (unlabeled) material, or if the mass resolution is too wide, the IS will contribute signal to the analyte channel.

  • Diagnostic Step: Run a "Zero Sample" (Matrix + IS only).[1] If a peak appears at the analyte retention time, calculate the contribution ratio.

  • Remediation:

    • Check Purity: Ensure the IS isotopic purity is >99.5%.

    • Adjust MRM: Select a transition where the mass shift is retained in the fragment.

      • Example: If Parent is

        
         441 (Analyte) and 445 (IS):
        
      • Common Fragment:

        
         207 (Benzisoxazole moiety - often unchanged).[1][2]
        
      • If the methyl group is on the other part of the molecule (pyrimidinone), the fragment might be different.[1] Ensure you are monitoring a specific transition.[1]

    • Lower IS Concentration: If the IS is too concentrated, even 0.1% impurity becomes a detectable "analyte" peak.[1] Reduce IS concentration to the minimum required for reliable statistics (e.g., 50,000 cps).

Table 1: Recommended MRM Strategy (Hypothetical Structure Based)

ParameterAnalyte (6-Methyl Paliperidone)IS (this compound)Rationale
Precursor Ion (Q1)

441.2 [M+H]+

445.2 [M+H]+
Assumes Methyl (+14 Da) added to Paliperidone (427).[1][2]
Quantifier Ion (Q3)

207.1

207.1 or 211.1
207 is the fluoro-benzisoxazole fragment.[1][2] If d4 is on this ring, use 211.[1][3]
Qualifier Ion (Q3)

~253.1

~257.1
Fragment retaining the pyrimidinone core (methylated).[1]
Dwell Time 50 - 100 ms20 - 50 msMaximize dwell on analyte for sensitivity.

Module 3: Chromatographic & Sample Prep Optimization

Q4: The peak shape is tailing, reducing my S/N ratio. How do I sharpen the peak?

A: Tailing in Paliperidone-like compounds is usually caused by secondary interactions between the basic nitrogen (piperidine) and residual silanols on the column stationary phase.[1]

  • Column Choice: Switch to a column with charged surface hybrid (CSH) technology or a bidentate C18 with high end-capping.[1][2]

    • Recommended: Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18.[1]

  • Mobile Phase Modifier:

    • pH Control: Use Ammonium Acetate (10mM) adjusted to pH 8-9 (if column permits) or pH 3-4 (Formic acid).[1][2]

    • Insight: At basic pH, the amine is neutral, reducing silanol interaction. However, ESI+ prefers charged species.[1] A compromise is often 0.1% Formic Acid + 5mM Ammonium Formate (Acidic), relying on the high ionic strength of the buffer to mask silanols.

Q5: I am losing sensitivity during sample preparation. Is the analyte adsorbing to surfaces?

A: Yes. Hydrophobic bases like 6-Methyl Paliperidone exhibit high Non-Specific Binding (NSB) to polypropylene and glass.[2]

  • Protocol Adjustment:

    • Solvent: Never dissolve the standard in 100% water. Use at least 30% Organic (MeOH/ACN) in all stock and working solutions.[1]

    • Container: Use Low-Bind polypropylene tubes or silanized glass vials.

    • Evaporation: If using SPE/LLE, do not dry the sample completely. Evaporate to near-dryness or add a "keeper" solvent (e.g., 10 µL DMSO or Ethylene Glycol) to prevent the analyte from irreversibly binding to the tube walls during drying.[1]

Visualization: Optimization Workflow

The following diagram outlines the logical flow for developing a high-sensitivity method for this compound.

OptimizationWorkflow Start Start: Method Development 6-Methyl Paliperidone Sub1 1. Source Tuning (Infusion) Optimize DP, CE, Gas Flow Target: [M+H]+ 441.2 Start->Sub1 Sub2 2. MRM Selection Identify Quant/Qual Ions Check Cross-Talk with d4-IS Sub1->Sub2 Sub3 3. Chromatography Column: C18 vs Phenyl-Hexyl Mobile Phase: pH & Buffer Sub2->Sub3 Sub4 4. Sample Prep Evaluate Recovery (SPE/LLE) Address Non-Specific Binding Sub3->Sub4 Decision Sensitivity Sufficient? Sub4->Decision OptimizeSource Increase Source Temp Increase Gas Flow Decision->OptimizeSource No (Low Ionization) OptimizeLC Sharpen Peak (Buffer/Column) Increase Injection Vol Decision->OptimizeLC No (Poor Peak/Noise) Final Validated Method High Sensitivity Decision->Final Yes OptimizeSource->Sub1 OptimizeLC->Sub3

Caption: Iterative workflow for optimizing LC-MS/MS parameters, prioritizing source ionization and chromatographic peak shape.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 115237: Paliperidone. Retrieved from [Link][1][2]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link][1][2]

  • ResearchGate. (2017).[1] LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Retrieved from [Link][1][2]

Sources

troubleshooting 6-Methyl Paliperidone-d4 quantification issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Quantification of 6-Methyl Paliperidone & Derivatives

Topic: Troubleshooting LC-MS/MS Quantification using Deuterated Internal Standards (d4) Analyst Level: Senior Bioanalytical Scientist Status: Operational

Executive Summary & Nomenclature Clarification

Welcome to the technical support hub. You are likely quantifying 6-Methyl Paliperidone (often analyzed as a specific process impurity or a regioisomer of the active pharmaceutical ingredient, Paliperidone/9-hydroxyrisperidone) using its stable isotope-labeled analog, 6-Methyl Paliperidone-d4 .[1][2][3][4]

While Paliperidone itself contains a methyl group (typically at position 2 of the pyridopyrimidinone ring), the specific designation "6-Methyl" often refers to critical impurities monitored during synthesis or stability testing.[4]

This guide addresses the three most common failure modes in this assay: Isobaric Interference (Cross-talk) , Deuterium Isotope Effects (Retention Time Shifts) , and Matrix-Induced Suppression .[2]

Module 1: The "Ghost" Signal (Cross-Talk & Purity)

Issue: You observe a signal for the analyte (6-Methyl Paliperidone) in your blank samples (containing only Internal Standard), or the calibration curve intercepts are consistently high.

Root Cause Analysis: This is rarely "contamination" in the traditional sense.[4] It is usually Isotopic Impurity or Cross-Talk .[4]

  • Native Contamination in IS: Commercial deuterated standards (d4) are synthesized from precursors that may contain traces of the unlabeled (d0) material.[4] If your IS purity is 98%, the remaining 2% is likely the native analyte.

  • Mass Resolution Limits: If the mass difference is only 4 Da (d4), high concentrations of the analyte can contribute to the IS channel (M+4 isotope of the analyte), and high concentrations of IS can contribute to the analyte channel (impurities).

Troubleshooting Protocol:

  • Step 1: The "Zero" Injection: Inject a sample containing only the Internal Standard at your working concentration.

    • Result: If you see a peak in the Analyte MRM channel, calculate the area. If this area > 20% of your LLOQ (Lower Limit of Quantification), your IS concentration is too high, or the IS stock is impure.

  • Step 2: Titration: Lower the IS concentration. The goal is to find a balance where the IS signal is stable (~10^5 - 10^6 cps) but the contribution to the analyte channel is negligible.

  • Step 3: MRM Selection: Ensure you are not monitoring a transition where the d4 label is lost.[4] For Paliperidone-like molecules, the label is often on the piperidine or ethyl linker.[3][4] If your fragment ion loses this section, the IS and Analyte product ions will be identical, increasing background noise.

Module 2: The "Drifting" Standard (Deuterium Isotope Effect)

Issue: The this compound peak elutes slightly earlier than the native target analyte, causing integration windows to miss or matrix effects to differ.

Scientific Mechanism: Deuterium (D) is slightly less lipophilic than Hydrogen (H) because the C-D bond is shorter and has a lower molar volume. In Reversed-Phase Chromatography (RPLC), this causes deuterated isotopologues to elute slightly faster.[1][2][3][4] This separation can be disastrous if the "early" d4 peak lands in a zone of ion suppression (e.g., phospholipids) while the native peak elutes later in a clean zone.

Troubleshooting Protocol:

  • Q: How much shift is acceptable?

    • A: Typically < 0.1 minutes.[4] If you see > 0.2 min separation, your gradient is likely too shallow or the column interaction is too specific.

  • Fix 1: Steepen the Gradient: A faster change in %B (Organic) forces co-elution, minimizing the resolution between d0 and d4.

  • Fix 2: Co-elution Verification:

    • Infuse a solution of Phospholipids (monitor m/z 184 > 184) while injecting your sample.

    • Overlay the chromatograms.[4] Ensure both the Analyte and the d4 IS elute away from the phospholipid crash.

Module 3: Matrix Effects & Stability (The Fenton Reaction)

Issue: Low sensitivity or high variability in blood/plasma samples compared to solvent standards.[4]

Expert Insight: Paliperidone and its derivatives are susceptible to oxidative degradation catalyzed by hemoglobin (The Fenton Reaction).[5] Post-mortem or hemolyzed samples can generate artifacts (e.g., "PM1" metabolite) or degrade the analyte, leading to under-quantification.[1][2][4]

Recommended Extraction Protocol (Solid Phase Extraction - SPE): Why SPE? Protein precipitation (PPT) leaves too many phospholipids that suppress ionization of Paliperidone derivatives.

StepSolvent/ActionMechanistic Rationale
Conditioning 1 mL Methanol, then 1 mL WaterActivates hydrophobic chains on C18/Polymeric sorbent.[1][2][3][4]
Loading 200 µL Plasma + 10 µL IS + 200 µL 2% H3PO4Acidification breaks protein binding and ionizes the basic nitrogen (pKa ~8-9), ensuring retention on cation-exchange phases.[1][2][3][4]
Wash 1 1 mL 2% Formic AcidRemoves proteins and salts.[4]
Wash 2 1 mL Methanol:Water (40:[1][2]60)CRITICAL: Removes hydrophobic interferences without eluting the Paliperidone derivative.
Elution 2 x 500 µL 5% NH4OH in MethanolHigh pH neutralizes the analyte, releasing it from the sorbent.
Dry/Recon N2 gas @ 40°C, Recon in Mobile PhaseConcentration step.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing Quantification failures.

TroubleshootingLogic Start START: Quantification Issue GhostPeak Signal in Blank (Ghost Peak)? Start->GhostPeak RTShift Retention Time Shift? Start->RTShift LowSens Low Sensitivity / High CV? Start->LowSens CheckPurity Check IS Purity (CoA) Inject IS only GhostPeak->CheckPurity Yes DeuteriumEffect Deuterium Isotope Effect (d4 elutes early) RTShift->DeuteriumEffect Yes MatrixEffect Matrix Suppression (Phospholipids) LowSens->MatrixEffect Yes CheckCarryover Check Injector Carryover Inject Solvent Blank CheckPurity->CheckCarryover IS Clean Action_Conc Action: Reduce IS Concentration or Buy Higher Purity IS CheckPurity->Action_Conc IS Contributes to Analyte Action_Wash Action: Aggressive Needle Wash (50:50 MeOH:IPA) CheckCarryover->Action_Wash Carryover Detected Action_Gradient Action: Steepen Gradient Reduce Resolution DeuteriumEffect->Action_Gradient Action_SPE Action: Switch to SPE (Mixed Mode Cation Exchange) MatrixEffect->Action_SPE

Caption: Decision matrix for isolating the root cause of LC-MS/MS quantification errors for Paliperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have a mass shift of +4 Da, but I see a +3 Da signal? A: This suggests "Back-Exchange."[1][2][3][4] If the deuterium atoms are located on exchangeable positions (like -OH or -NH) or adjacent to acidic protons, they can swap with Hydrogen in the mobile phase.[1][2][3][4] Ensure your d4 standard has the deuterium labels on the stable carbon backbone (e.g., the piperidine ring or the ethyl linker), not on exchangeable sites.

Q2: Can I use Risperidone-d4 as an Internal Standard instead? A: It is possible but not recommended.[1][2][3][4] Risperidone lacks the 9-hydroxyl group (or the specific methylation you are studying).[2][4] Its retention time and ionization efficiency will differ significantly from 6-Methyl Paliperidone, meaning it will not accurately compensate for matrix suppression events occurring at the analyte's specific elution time.[2][3][4]

Q3: My calibration curve is non-linear at the low end. Why? A: This is the classic signature of IS Interference . The unlabeled impurity in your d4 standard is adding a constant "background" area to every sample.[4] This distorts the ratio at low concentrations where the analyte signal is weak. Solution: Reduce the amount of IS added to each sample.

References

  • BenchChem. (2025).[4][6][7][8][9][10][11][12][13] Quantification of Paliperidone in Human Plasma using a Validated LC-MS/MS Method. Retrieved from [1][2][4]

  • Cayman Chemical. (2024).[4] Paliperidone-d4 Product Information & Stability Data. Retrieved from

  • National Institutes of Health (PubMed). (2008).[4] Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone. Retrieved from

  • Journal of Chromatography B. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Retrieved from [1][2][4]

  • ResearchGate. (2017).[4] LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Retrieved from

Sources

Technical Support Center: Matrix Effects in 6-Methyl Paliperidone-d4 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalysis of 6-Methyl Paliperidone-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.

I. Understanding Matrix Effects in Bioanalysis

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3]

In the context of this compound, a deuterated internal standard for Paliperidone, matrix effects can arise from various components present in biological samples like plasma, serum, or urine. These interfering substances include, but are not limited to, phospholipids, proteins, salts, and metabolites.[4][5]

The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development.[6] Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing a reliable means of correction and ensuring accurate quantification.[7][8] However, it is crucial to verify that the SIL-IS accurately tracks the analyte's behavior, as differential matrix effects between the analyte and its SIL-IS can still occur.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bioanalysis of this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Symptoms:

  • High coefficient of variation (%CV) for QC samples.

  • Inaccurate back-calculated concentrations for calibration standards.

  • Inconsistent analyte-to-internal standard peak area ratios across different batches.

Potential Cause: Variable matrix effects between different lots of biological matrix.

Troubleshooting Workflow:

A Inconsistent QC Results B Investigate Matrix Effect Variability A->B C Post-Extraction Addition Experiment B->C D Analyze Multiple Matrix Lots B->D E Significant Lot-to-Lot Variation? C->E D->E F Optimize Sample Preparation E->F Yes I No Significant Variation E->I No G Refine Chromatography F->G H Method Re-validation G->H J Investigate Other Error Sources (e.g., pipetting, instrument stability) I->J

Caption: Troubleshooting workflow for inconsistent QC results.

Step-by-Step Protocol: Post-Extraction Addition Experiment

  • Prepare Samples:

    • Set A (Neat Solution): Spike this compound and its non-labeled analyte into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix supernatant at the same concentration as Set A.[5]

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[5]

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Evaluate: Assess the variability of the MF across the different matrix lots. A %CV of the IS-normalized MF greater than 15% indicates significant matrix effect variability that needs to be addressed.[9]

Issue 2: Signal Suppression or Enhancement Observed

Symptoms:

  • Low or unexpectedly high analyte and/or internal standard peak areas.

  • Difficulty achieving the desired lower limit of quantification (LLOQ).

Potential Cause: Co-elution of matrix components, particularly phospholipids, with the analyte and internal standard.[10]

Mitigation Strategies:

StrategyPrincipleKey Considerations
Optimized Sample Preparation Remove interfering matrix components before LC-MS/MS analysis.- Solid-Phase Extraction (SPE): Offers better cleanup than protein precipitation (PPT) by selectively isolating the analyte. - Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for polar analytes.[4] - Phospholipid Removal Plates/Columns: Specifically target and remove phospholipids, which are major contributors to matrix effects.[11]
Chromatographic Separation Separate the analyte and internal standard from co-eluting matrix components.- Gradient Elution: Employ a gradient with a steep ramp to elute matrix components before or after the analyte. - Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity. - Extend Run Time: A longer chromatographic run can improve the resolution between the analyte and interferences.[12]
Instrumental Parameters Minimize the impact of matrix effects at the ion source.- Ion Source Optimization: Adjust parameters like nebulizer gas pressure, drying gas flow, and temperature.[13] - Alternative Ionization: Consider Atmospheric Pressure Chemical Ionization (APCI) as it is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[14]
Issue 3: Peak in Blank Matrix at the Retention Time of this compound

Symptoms:

  • A detectable peak is present in blank matrix samples at the same retention time and MRM transition as this compound.

Potential Causes & Solutions:

  • Carryover: Residual analyte from a high-concentration sample is retained in the system.

    • Solution: Implement a rigorous needle and injection port wash with a strong organic solvent.[15]

  • Contaminated Reagents: The mobile phase, reconstitution solvent, or internal standard spiking solution may be contaminated.

    • Solution: Prepare fresh solutions and re-analyze.[15]

  • Cross-Contamination: Contamination between wells during sample preparation.

    • Solution: Review and improve sample handling procedures to prevent well-to-well contamination.[15]

III. Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred over an analog internal standard?

A deuterated internal standard is chemically identical to the analyte, ensuring that it has nearly the same chromatographic retention time, extraction recovery, and ionization response.[7] This close similarity allows it to more effectively compensate for matrix effects and other sources of variability compared to an analog internal standard, which may have different physicochemical properties.[8]

Q2: How can I qualitatively assess when matrix effects are occurring during my chromatographic run?

A post-column infusion experiment is a valuable tool for this purpose.[3]

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

  • Injection: Inject an extracted blank matrix sample.

  • Analysis: Monitor the signal of the infused analyte. A drop in the signal indicates a region of ion suppression, while a rise in the signal points to ion enhancement.[16]

cluster_0 LC System cluster_1 Infusion Setup LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Union Column->T_Union Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Union MS Mass Spectrometer T_Union->MS

Caption: Diagram of a post-column infusion experiment setup.

Q3: Can simple dilution of my sample mitigate matrix effects?

Yes, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[3][17] However, this approach is only feasible if the analyte concentration is high enough to remain above the LLOQ after dilution.[17]

Q4: My method uses protein precipitation, and I'm seeing significant ion suppression. What is the most effective next step?

Protein precipitation is a simple but often "dirty" sample preparation technique that does not effectively remove phospholipids.[10] The most effective next step would be to implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique, to obtain a cleaner extract.[18][19]

IV. Conclusion

Successfully navigating matrix effects in the bioanalysis of this compound is achievable through a systematic and informed approach. By understanding the underlying causes of these effects and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can develop robust, reliable, and accurate LC-MS/MS methods. The key lies in meticulous method development, comprehensive validation that includes a thorough assessment of matrix effects, and the appropriate use of a stable isotope-labeled internal standard.

V. References

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials. [Link]

  • Ovid. (n.d.). Phospholipid-based matrix effects in LC–MS bioanalysis. Retrieved from a valid URL.

  • Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from a valid URL.

  • Thermo Fisher Scientific. (n.d.). Reducing Matrix Effects. Retrieved from a valid URL.

  • Little, J. L. (n.d.). Matrix Effects in LC-MS: Simple Way to Monitor. A "Little" Mass Spec and Sailing. [Link]

  • Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubMed. (2014, February 15). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]

  • ResearchGate. (n.d.). Matrix effects: Causes and solutions. Retrieved from a valid URL.

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the deuterated internal standards. Retrieved from a valid URL.

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Longdom. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from a valid URL.

  • National Center for Biotechnology Information. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from a valid URL.

  • National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from a valid URL.

  • Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from a valid URL.

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • ResearchGate. (2017, June 20). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Retrieved from a valid URL.

  • National Center for Biotechnology Information. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved from a valid URL.

  • National Center for Biotechnology Information. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from a valid URL.

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from a valid URL.

  • Semantic Scholar. (2023, December 30). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. [Link]

  • PubMed. (2018, June 5). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Retrieved from a valid URL.

  • IRIS. (2020, January 16). Analyst. Retrieved from a valid URL.

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 7). Analytical methods for the estimation of paliperidone. Retrieved from a valid URL.

  • National Center for Biotechnology Information. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from a valid URL.

  • RSC Publishing. (n.d.). HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study. Retrieved from a valid URL.

  • Journal of Applied Pharmaceutical Science. (2013, July 30). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. [Link]

Sources

Technical Support Center: Troubleshooting Ion Suppression for 6-Methyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 6-Methyl Paliperidone-d4 as an internal standard in LC-MS/MS assays. This guide is structured to provide direct, actionable solutions to common challenges related to ion suppression. We will move beyond generic advice to offer in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and reproducibility of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for my this compound internal standard?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2] In electrospray ionization (ESI), analytes compete for charge on the surface of droplets in the ion source.[3] When high concentrations of matrix components (like phospholipids, salts, or co-administered drugs) elute at the same time as your analyte, they can monopolize the available charge, leaving less for your compound of interest and thus suppressing its signal.[3][4]

For this compound, a stable isotope-labeled internal standard (SIL-IS), this is particularly problematic. The core assumption of using a SIL-IS is that it will behave identically to the analyte (Paliperidone) during sample preparation, chromatography, and ionization.[5] Therefore, any suppression should affect both equally, keeping the analyte-to-IS ratio constant. However, if the analyte and IS experience different degrees of suppression (differential matrix effects), this fundamental assumption is violated, leading to inaccurate and unreliable quantification.[6]

Q2: What are the most common sources of ion suppression when analyzing Paliperidone in biological matrices like plasma or serum?

A2: The primary culprits in bioanalysis are endogenous and exogenous substances that are often co-extracted with the analyte.[1][7] For antipsychotic drugs like Paliperidone, these typically include:

  • Phospholipids: Abundant in plasma and serum, these are notoriously problematic and can cause significant ion suppression, particularly in ESI positive mode.[1]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source, leading to signal drift and suppression.[1]

  • Co-administered Drugs: Metabolites or other drugs taken by the patient can co-elute and interfere with ionization.[1]

  • Formulation Agents: Excipients from oral formulations, such as polyethylene glycol (PEG), can be present and are known to cause ion suppression.[4]

Q3: My deuterated internal standard is supposed to correct for these effects. Why am I still seeing inaccurate results?

A3: While this compound is an excellent internal standard, its ability to compensate perfectly can be compromised under certain conditions. The primary reason for failure is the occurrence of differential matrix effects .[6] This can happen if:

  • Chromatographic Separation is Incomplete: Even a slight difference in retention time between Paliperidone and its d4-analog can cause them to elute in different regions of a highly variable suppression zone.[6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6]

  • The Suppressing Agent has Specificity: The interfering molecule may have a subtly different chemical interaction with the analyte versus the internal standard, causing a differential impact on their ionization efficiency.[6]

  • High Analyte Concentration: At very high concentrations, the analyte itself can begin to suppress the signal of the internal standard, a phenomenon known as mutual ion suppression.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Scenario 1: Low or No Signal for this compound
  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that the precursor and product ion m/z values for this compound are correctly entered in the instrument method. The correct transitions are essential for detection in Multiple Reaction Monitoring (MRM) mode.

  • Possible Cause 2: Poor Ionization or Degradation.

    • Solution: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for the internal standard. Prepare a fresh stock solution to rule out degradation.

  • Possible Cause 3: Severe Ion Suppression.

    • Solution: Perform a post-column infusion experiment (see Protocol 1 ) with a blank matrix injection. This will map the regions of ion suppression across your chromatographic gradient. If the internal standard's retention time falls within a severe suppression zone, chromatographic or sample preparation adjustments are necessary.

Scenario 2: Inconsistent Analyte/IS Ratio Across a Run
  • Possible Cause 1: Differential Matrix Effects. This is the most likely cause. The analyte and internal standard are not being affected by the matrix in the same way from sample to sample.

    • Solution:

      • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2][3] Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids and salts than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][3] See Protocol 3 for a robust SPE method.

      • Optimize Chromatography: Adjust the chromatographic gradient to move the analyte and IS away from regions of ion suppression. Even a small shift in retention time can have a large impact. Increasing the separation efficiency with a UPLC/UHPLC system can also resolve analytes from interferences.

  • Possible Cause 2: Chromatographic Shift. The retention times of the analyte and/or IS are drifting during the run.

    • Solution: Ensure the column is properly equilibrated before each injection. Check for system issues like pump malfunctions, leaks, or inconsistent mobile phase composition. Column degradation can also lead to shifting retention times.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with inconsistent analyte-to-internal standard ratios.

troubleshooting_workflow start Problem: Inconsistent Analyte/IS Ratio check_chrom Step 1: Review Chromatography - Check peak shape & retention time - Ensure co-elution of Analyte & IS start->check_chrom is_rt_stable Are Retention Times Stable? check_chrom->is_rt_stable eval_matrix Step 2: Evaluate Matrix Effects (See Protocol 2) is_rt_stable->eval_matrix Yes fix_system Troubleshoot LC System - Check for leaks - Ensure proper equilibration - Replace column if degraded is_rt_stable->fix_system No is_mf_ok Is IS-Normalized Matrix Factor ≈ 1? eval_matrix->is_mf_ok improve_cleanup Step 3: Improve Sample Cleanup - Switch from PPT to SPE or LLE - Optimize SPE wash steps (See Protocol 3) is_mf_ok->improve_cleanup No end_ok Resolution: Accurate & Reproducible Quantification is_mf_ok->end_ok Yes optimize_chrom Step 4: Optimize Chromatography - Adjust gradient to avoid suppression zones - Try a different column chemistry (e.g., PFP) improve_cleanup->optimize_chrom optimize_chrom->eval_matrix fix_system->check_chrom

Caption: A logical workflow for troubleshooting inconsistent results.

Quantitative Data & Method Parameters

The following tables provide typical starting parameters for an LC-MS/MS method for Paliperidone and this compound. Optimization will be required for your specific instrumentation and matrix.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z)
Paliperidone 427.2 207.2[8][9][10]

| this compound (IS) | 431.2 | 211.2[9][10] |

Table 2: Example Chromatographic Conditions

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Experimental Protocols

Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones

This experiment is crucial for visualizing where in the chromatogram ion suppression occurs.[3]

pci_workflow cluster_setup Experimental Setup syringe_pump Syringe Pump (Constant flow of Analyte + IS) tee_mixer Tee Mixer syringe_pump->tee_mixer lc_system LC System (Gradient elution) lc_system->tee_mixer ms_detector Mass Spectrometer (Monitor Analyte + IS MRMs) tee_mixer->ms_detector

Caption: Setup for a post-column infusion experiment.

Methodology:

  • Setup: Configure the LC-MS system as shown in the diagram above. A syringe pump continuously delivers a solution of Paliperidone and this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min) into a tee mixer placed between the analytical column and the mass spectrometer's ion source.

  • Equilibration: Begin the LC gradient without an injection. You should observe a stable, high-intensity signal for both the analyte and the IS.

  • Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

  • Analysis: Monitor the signal intensity of the analyte and IS throughout the chromatographic run. Any dip or drop in the baseline signal indicates a region of ion suppression. A stable baseline indicates no suppression.

  • Interpretation: Compare the retention time of your peaks from a standard injection to the suppression profile generated. If your peaks elute during a signal dip, your method is susceptible to ion suppression.

Protocol 2: Quantitative Evaluation of Matrix Effects

This protocol, adapted from regulatory guidance, quantifies the extent of ion suppression or enhancement.[11]

Methodology:

  • Prepare Three Sets of Samples (n=6 for each set):

    • Set A (Neat Solution): Spike Paliperidone and this compound into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your established procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction procedure.

  • Analyze Samples: Analyze all three sets using your LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

  • Interpretation:

    • An IS-Normalized MF value significantly different from 1.0 (e.g., outside the range of 0.85 to 1.15) indicates that the this compound is not adequately compensating for the matrix effects.[6] This confirms the presence of differential matrix effects and necessitates method optimization.

Protocol 3: Optimized Solid-Phase Extraction (SPE) for Plasma

This protocol is designed to provide a clean extract by effectively removing phospholipids and salts.[12]

Methodology:

  • Conditioning: Condition an SPE cartridge (e.g., mixed-mode cation exchange or polymeric reversed-phase) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound working solution. Add 500 µL of 4% phosphoric acid to disrupt protein binding. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase for injection.

References

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. LCGC International. [Link]

  • AMS Biopharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma. [Link]

  • IROA Technologies. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. SlideShare. [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • Saar, E., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Bioanalysis. [Link]

  • Unceta, N., et al. (2014). Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples. ResearchGate. [Link]

  • Koch, H. M., et al. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. ResearchGate. [Link]

  • Saar, E., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). PubMed. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. ijppr.humanjournals.com. [Link]

  • BioAgilytix. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. BioAgilytix. [Link]

  • PharmaCompass. (n.d.). Paliperidone. PharmaCompass. [Link]

  • Bradshaw, R., et al. (2025). A multi-modal mass spectrometry approach for the detection and mapping of date rape drugs in fingermarks. RSC Publishing. [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. [Link]

  • IROA Technologies. (n.d.). Ion Suppression Correction. IROA Technologies. [Link]

Sources

Technical Support Center: 6-Methyl Paliperidone-d4 Analysis

[1]

Core Directive: The Analytical Challenge

You are analyzing 6-Methyl Paliperidone (Formula:

6-Methyl Paliperidone-d4

The Critical Distinction: Unlike standard Paliperidone (9-hydroxyrisperidone), this analyte contains an additional methyl group.[1] This creates a specific separation challenge:

  • Structural Similarity: You must chromatographically resolve 6-Methyl Paliperidone from Paliperidone (the parent/metabolite,

    
    ) to avoid cross-talk if mass resolution is insufficient or if fragmentation patterns overlap.[1]
    
  • Basicity: Like Risperidone derivatives, this molecule possesses basic nitrogen centers (piperidine/pyrimidinone rings), making it prone to severe peak tailing on traditional silica columns due to silanol interactions.

  • Isotope Effect: When using the -d4 internal standard, slight chromatographic separation between the analyte (d0) and IS (d4) can occur due to the deuterium isotope effect. While often negligible, this must be monitored to ensure both experience the same matrix effects.[2]

Column Selection Guide

Primary Recommendation: High-pH Stable Hybrid C18[1]
  • Why: Basic compounds like Paliperidone derivatives exist as cations at neutral/acidic pH. This leads to secondary interactions with free silanols on the column, causing tailing. At high pH (pH 9-10) , the molecule is deprotonated (neutral), increasing hydrophobicity and retention while eliminating silanol repulsion/attraction.[1]

  • Mechanism: Hybrid particles (bridged ethyl hybrid) resist dissolution at high pH, unlike standard silica.

Secondary Recommendation: Charged Surface Hybrid (CSH)[1]
  • Why: If your MS detection requires acidic mobile phases (formic acid) for positive mode ionization efficiency, CSH particles have a low-level surface charge that repels the protonated base, preventing it from "sticking" to the surface silanols.

Column Comparison Table
FeatureOption A: Hybrid C18 (High pH) Option B: CSH C18 (Low pH) Option C: Phenyl-Hexyl
Commercial Examples Waters XBridge BEH C18, Phenomenex Gemini NX-C18Waters CSH C18, Phenomenex Kinetex EVORestek Biphenyl, Phenomenex Luna Phenyl-Hexyl
Recommended pH pH 9.5 - 10.5 pH 3.0 - 4.5pH 3.0 - 5.0
Separation Mechanism Hydrophobic interaction (neutral state)Hydrophobic + Electrostatic Repulsion

interaction + Hydrophobic
Key Advantage Best Peak Shape & Retention for basesGood shape at acidic pH (MS friendly)Alternative selectivity for aromatic impurities
Resolution Focus Maximizes Methyl-homolog separationFast analysisSeparates structural isomers

Technical Troubleshooting (Q&A)

Q1: I see a "saddle" peak or split peak for 6-Methyl Paliperidone. Is my column failing?

Diagnosis: This is likely a solvent mismatch or pH instability , not column failure.

  • The Cause: Paliperidone derivatives are hydrophobic. If you dissolve your sample in 100% Methanol/Acetonitrile and inject onto a high-aqueous initial gradient (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase initially.

  • The Fix:

    • Diluent: Match the sample diluent to the starting mobile phase (e.g., 10-20% ACN in Buffer).

    • pH Check: Ensure your buffer capacity is sufficient (10mM minimum) to maintain the ionization state during the injection plug transition.

Q2: My Internal Standard (d4) elutes 0.1 min earlier than the Analyte (d0). Is this a problem?

Diagnosis: This is the Deuterium Isotope Effect .

  • Mechanism: Deuterium (

    
    ) is slightly more hydrophobic/lipophilic than Hydrogen (
    
    
    ) in some contexts, but often C-D bonds have slightly different vibrational energy, effectively making the molecule slightly less retentive on C18 in reversed-phase modes.[1]
  • Impact:

    • Acceptable: If the peaks still overlap significantly (>80%) and the matrix factor is consistent across that window.

    • Problematic: If they fully resolve, the IS may not compensate for matrix suppression occurring at the specific time of the Analyte elution.

  • Solution: Use a column with slightly lower carbon load or run a shallower gradient to force co-elution, or simply validate that matrix effects are identical at both RTs.

Q3: How do I separate 6-Methyl Paliperidone from Paliperidone (Parent)?

Diagnosis: You are separating homologs (Methyl vs H).

  • Strategy: This separation is driven by hydrophobicity .[1]

  • Protocol:

    • Use a High pH method (pH 10).[1] The neutral forms have a greater difference in hydrophobicity than the ionized forms.

    • Gradient: Use a "focused gradient". Instead of 5-95% B, try 20% B to 40% B over 10 minutes . This flattens the slope exactly where the compounds elute, maximizing resolution (

      
      ).
      

Validated Experimental Protocols

Protocol A: High pH LC-MS/MS (Recommended)

This method maximizes peak shape and resolution between the methyl-impurity and parent.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 8.0 min: 60% B[1]

    • 8.1 min: 95% B (Wash)[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 10% B (Re-equilibrate)

Protocol B: Low pH (Standard Screening)

Use this if your MS sensitivity drops significantly at high pH (though Paliperidone usually ionizes well in positive mode at high pH due to abundance of protons in the source).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: CSH C18, 1.7 µm, 2.1 x 50 mm.

  • Gradient: Steep gradient (5-95% B over 5 mins) for rapid purity checks.

Method Development Decision Logic

The following diagram illustrates the logical flow for selecting the optimal column and conditions based on your specific separation requirements.

MethodDevelopmentStartStart: 6-Methyl PaliperidoneMethod DevelopmentCheckMSRequirement:Max Sensitivity orMax Resolution?Start->CheckMSHighpHPriority: Resolution (Methyl vs H)& Peak ShapeCheckMS->HighpHResolution NeededLowpHPriority: MS Sensitivity(Acidic Source)CheckMS->LowpHSensitivity CriticalHybridColSelect: Hybrid C18(e.g., BEH, Gemini NX)HighpH->HybridColCondHighCond: 10mM NH4HCO3 (pH 10)+ AcetonitrileHybridCol->CondHighEvalEvaluate Separation:Is Methyl-Impurity resolved?CondHigh->EvalCSHColSelect: CSH C18 orPolar C18LowpH->CSHColCondLowCond: 0.1% Formic Acid+ AcetonitrileCSHCol->CondLowCondLow->EvalSelectivityIssue: Co-elution?Switch SelectivityEval->SelectivityNoSuccessFinal Method:Validate with d4 ISEval->SuccessYesPhenylSelect: Phenyl-Hexyl(Pi-Pi Interactions)Selectivity->PhenylPhenyl->Success

Caption: Decision tree for selecting stationary phase and mobile phase pH based on analytical priorities (Resolution vs. Sensitivity).

References

  • Pharmaffiliates. 6-Methyl Paliperidone (Catalog No.[1] PA 16 0021006).[1] Retrieved from [1]

  • Toronto Research Chemicals. this compound (Catalog No.[1] TRC-M325482).[1] Retrieved from [1]

  • Phenomenex. Application Note: Separation of Paliperidone and Impurities using High pH Stable Media. Retrieved from [1]

  • Waters Corporation. Strategies for Separating Basic Compounds: The Role of pH and Hybrid Particle Technology. Retrieved from [1]

  • Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

Technical Support Center: Minimizing Carryover of 6-Methyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated support center resource. It is designed to provide high-level troubleshooting and optimization strategies for researchers dealing with the specific challenge of 6-Methyl Paliperidone-d4 carryover in LC-MS/MS workflows.

Introduction

This compound (an analog or specific impurity standard of Paliperidone/9-hydroxyrisperidone) presents a classic "sticky compound" challenge in LC-MS bioanalysis. Like its parent compound, it possesses a hydrophobic fused-ring structure combined with basic nitrogen centers (approximate pKa ~8.2 and 2.6).[1][2][3][4]

This dual nature leads to two primary mechanisms of carryover:

  • Hydrophobic Adsorption: The molecule binds to plastic (PEEK) and metallic surfaces in the absence of sufficient organic solvent.

  • Ionic Interaction: The basic amine interacts with residual silanols on glass vials or acidic sites on Vespel® rotor seals.

The following guide addresses these issues through a Question-and-Answer format, focusing on the Causality of the carryover and Self-Validating solutions.

Part 1: The Chemistry (Wash Solvent Optimization)

Q1: I am using a standard 50:50 MeOH:H2O needle wash, but I still see >0.5% carryover in my blanks. Why isn't this working?

The Scientist’s Insight: A 50:50 Methanol/Water mix is often insufficient for Paliperidone derivatives because it lacks the solvating power to break hydrophobic interactions and the pH control to prevent ionic binding. Paliperidone is practically insoluble in water and only slightly soluble in pure methanol. To remove it from a steel or PEEK needle, you need a "chaotropic" solvent system that attacks the molecule's solubility profile from multiple angles.

The Solution: The "Dual-Wash" Strategy You must implement a multi-solvent wash system (if your autosampler supports it) or a highly aggressive single wash.

Recommended Solvent Systems:

Wash TypeCompositionMechanism of Action
Strong Wash (Organic) 40:40:20 (ACN : IPA : Acetone) + 0.1% Formic Acid ACN/IPA: Dissolves the hydrophobic skeleton.Acetone: Excellent for removing residue from polymeric seals.Acid: Protonates the amine, preventing re-adsorption to silanols.[1][2][3][4]
Alternative Strong Wash 50:50 (MeOH : DMSO) + 0.1% Formic Acid DMSO: Universal solvent for stubborn fused-ring structures.[1][2][3][4] Note: Ensure adequate flush time to remove DMSO viscosity.
Weak Wash (Aqueous) 90:10 (H2O : ACN) + 0.1% Formic Acid Removes the strong solvent and conditions the needle for the next aqueous sample, preventing solvent effects (peak distortion).

Critical Protocol: If your autosampler only has one wash reservoir, use a premixed solution of 40:40:20 (MeOH:ACN:IPA) + 0.2% Formic Acid . The presence of IPA (Isopropanol) is non-negotiable for this analyte class due to its high wetting capacity on metal surfaces.

Q2: Does the pH of the wash solvent really matter for a deuterated internal standard?

The Scientist’s Insight: Yes. This compound is a base.[1][2][3][5] At neutral or high pH, it exists in a non-ionized (or partially ionized) state which increases its lipophilicity and tendency to stick to hydrophobic surfaces (like the needle seat or rotor seal).

The Solution: Always acidify your wash solvents (pH < 3).

  • Why? By adding 0.1% Formic Acid, you force the molecule into its fully protonated (cationic) state. While cations can stick to silanols, they are much more soluble in the aqueous/organic wash mix, preventing precipitation on the needle surface.

Part 2: Hardware & Method Mechanics

Q3: I’ve changed solvents, but the carryover persists. Could my hardware be the source?

The Scientist’s Insight: If chemical solubility isn't the cure, the issue is likely physical adsorption or dead volume . Paliperidone derivatives are notorious for adsorbing into Vespel® rotor seals (a polyimide material often used in high-pressure valves).[1][2][3][4] Vespel has a pH range limit and can act as a "sponge" for basic compounds.

The Solution: Hardware Upgrades

  • Rotor Seal: Replace standard Vespel seals with Tefzel® (ETFE) or PEEK rotor seals. These materials are more hydrophobic but significantly less prone to ionic adsorption of basic drugs [1].

  • Needle Material: If using a stainless steel needle, consider a Platinum-coated or PEEK-lined needle.[1][2][3][4] Steel can develop micro-scratches over time that harbor bacteria and drug residue.

  • Needle Seat: The seat is a common trap. Ensure your method includes a "Seat Backflush" or that the needle wash dip is deep enough to clean the external surface of the needle that contacts the seat.

Q4: How should I structure my gradient to clean the column and valve effectively?

The Scientist’s Insight: Carryover isn't always from the needle; it can be "column memory" or valve loop residue. A standard linear gradient often fails to scour the column head effectively.

The Solution: Saw-Tooth Gradient & Valve Switching Implement a "Saw-Tooth" wash at the end of your analytical run.[1][2][3][4]

Protocol:

  • Elution: Analyte elutes (e.g., at 30-50% B).

  • Ramp: Ramp to 95% B (Strong Organic).

  • Hold: Hold for 1 minute.

  • Drop: Drop to 10% B (Aqueous) for 0.5 min.

  • Ramp: Ramp back to 95% B for 1 minute.

  • Valve Switch: Crucial Step – Switch the autosampler valve from "Bypass" to "Mainpass" (or inject position) during the high-organic segment of the gradient. This flushes the sample loop with the strong mobile phase.

Part 3: Troubleshooting Workflow

The following diagram outlines a logical decision tree for isolating the source of this compound carryover.

CarryoverTroubleshooting Start Carryover Detected (>20% of LLOQ in Blank) CheckBlank Inject Solvent Blank (No Needle Dip) Start->CheckBlank IsCarryover Carryover Present? CheckBlank->IsCarryover SystemSource Source: Column or Mobile Phase IsCarryover->SystemSource Yes (Peak Exists) ASSource Source: Autosampler (Needle/Loop) IsCarryover->ASSource No (Blank is Clean) GradientFix Action: Implement Saw-Tooth Gradient & Check Mobile Phase Hygiene SystemSource->GradientFix WashOpt Step 1: Optimize Wash Solvent (Use ACN/IPA/Acetone + FA) ASSource->WashOpt StillPresent Persists? WashOpt->StillPresent HardwareFix Step 2: Hardware Inspection StillPresent->HardwareFix Yes End Validation Complete StillPresent->End No (Solved) RotorSeal Action: Replace Rotor Seal (Switch Vespel to PEEK/Tefzel) HardwareFix->RotorSeal NeedleSeat Action: Replace Needle Seat & Increase Wash Dip Time HardwareFix->NeedleSeat

Caption: Decision tree for isolating this compound carryover sources (System vs. Autosampler).

Part 4: Summary of Recommendations

To minimize carryover of this compound to below 0.05% (or <20% of LLOQ):

  • Chemistry: Utilize a ternary wash solvent (ACN/IPA/Acetone) acidified with Formic Acid. Isopropanol is the key ingredient for solubilizing the hydrophobic residue [2].

  • Mechanics: Ensure the needle is washed pre- and post-injection .[6] Use a "dip and hold" method if possible, rather than a quick dip.

  • Materials: Eliminate Vespel from the flow path. Use PEEK or Tefzel rotor seals.[7]

  • Process: Arrange samples from low to high concentration where possible, and insert "double blanks" (one high organic, one mobile phase) after High Calibrators.

References

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved February 13, 2026, from [Link][2][4]

  • Waters Corporation. (2019).[3][6] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved February 13, 2026, from [Link][2][4]

  • Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of Paliperidone-d4 as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context[1]

In the quantitative analysis of Paliperidone (9-hydroxyrisperidone) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness.[1] While structural analogs (like Risperidone) or generic standards (like Olanzapine) are historically utilized, Paliperidone-d4 (Stable Isotope Labeled - SIL) represents the "Gold Standard" for regulatory-compliant bioanalysis.[1]

This guide validates the performance of Paliperidone-d4 against alternative approaches, specifically addressing the mitigation of Matrix Effects (ME) and ionization suppression in complex biological matrices (plasma, urine).[1]

⚠️ Technical Note on Nomenclature: "6-Methyl Paliperidone"

It is critical to distinguish between the active pharmaceutical ingredient (API) and specific impurities.[1]

  • Paliperidone (API): Chemically known as 9-hydroxyrisperidone.[1][2] It contains a methyl group at the 2-position of the pyrimidinone ring (not the 6-position in standard IUPAC numbering for the core).[1]

  • 6-Methyl Paliperidone (Impurity): This refers to a specific process impurity (often arising during synthesis).[1]

  • Scope: This guide focuses on the validation of Paliperidone-d4 for the quantification of the active drug, as this is the primary requirement in PK/PD studies. If your target analyte is specifically the impurity (6-Methyl Paliperidone), the principles below apply, but the d4-IS must be structurally matched to that specific impurity.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of Paliperidone-d4 against common alternatives.

FeaturePaliperidone-d4 (SIL-IS) Risperidone (Structural Analog) Olanzapine-d3 (Generic IS)
Chemical Similarity Identical (Deuterium substitution only)High (Parent drug, lacks -OH group)Low (Different class)
Retention Time (RT) Co-elutes with PaliperidoneElutes later (more hydrophobic)Distinct RT
Matrix Effect Compensation Excellent. Experiences identical suppression/enhancement.[1]Poor. Ionization changes at its RT differ from the analyte.None.
Recovery Tracking Tracks extraction variability perfectly.Variable (Different solubility).Variable.
Cost HighLowModerate
Regulatory Status Preferred (FDA/EMA BMV Guidelines).Acceptable (if SIL not available).[1]Not Recommended.
Mechanism of Action: Why SIL-IS is Superior

In Electrospray Ionization (ESI), co-eluting phospholipids can suppress analyte ionization.[1] Because Paliperidone-d4 co-elutes perfectly with Paliperidone, it suffers the exact same degree of suppression.[1] The ratio of Analyte/IS remains constant, correcting the quantitative result. A structural analog (Risperidone) elutes at a different time, experiencing a different matrix environment, leading to quantitative bias.[1]

Part 3: Validation Protocol (Step-by-Step)

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) and EMA guidelines.

Materials & Reagents[2][3][4][5][6]
  • Analyte: Paliperidone Reference Standard.[3][4][5][6][7][8]

  • Internal Standard: Paliperidone-d4 (typically deuterated on the ethyl linker or piperidine ring to prevent back-exchange).[1]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.[1]

Sample Preparation (Protein Precipitation)

Self-Validating Step: We use Protein Precipitation (PPT) over SPE for this guide to demonstrate the IS's ability to handle "dirty" matrices.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Paliperidone-d4 Working Solution (e.g., 500 ng/mL in MeOH).

    • Critical: Vortex immediately to equilibrate IS with the matrix.

  • Precipitation: Add 150 µL of cold Acetonitrile. Vortex for 1 min.

  • Centrifugation: Spin at 10,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial. Dilute with 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).[1]

LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Transitions (MRM):

    • Paliperidone: m/z 427.2 → 207.2[8]

    • Paliperidone-d4: m/z 431.2 → 211.2 (Mass shift of +4 Da).[1]

Part 4: Visualization of Validation Logic

Diagram 1: The Bioanalytical Workflow & Logic

This diagram illustrates the critical checkpoints where the IS corrects for errors.

BioanalysisWorkflow Sample Biological Sample (Plasma + Analyte) IS_Add Add Paliperidone-d4 (Internal Standard) Sample->IS_Add Extraction Protein Precipitation (Removal of Proteins) IS_Add->Extraction Equilibration Loss Variable Loss (Pipetting/Extraction) Extraction->Loss Error Source LC LC Separation (C18 Column) Extraction->LC Supernatant Ratio Calculate Ratio (Analyte Area / IS Area) Loss->Ratio IS Corrects MS MS/MS Detection (MRM Mode) LC->MS Matrix Matrix Effect (Phospholipids) Matrix->MS Ion Suppression Matrix->Ratio IS Corrects MS->Ratio

Caption: Workflow demonstrating how Paliperidone-d4 compensates for extraction losses and matrix effects (ion suppression) by maintaining a constant Analyte/IS ratio.

Part 5: Key Validation Experiments & Acceptance Criteria

To validate Paliperidone-d4, you must perform the Matrix Factor (MF) test.[1]

Matrix Factor (MF) Calculation

This experiment proves that the IS compensates for matrix effects.

Protocol:

  • Set A (Post-Extraction Spike): Extract blank plasma, then spike Paliperidone and Paliperidone-d4 into the supernatant.

  • Set B (Neat Solution): Prepare the same concentration in pure solvent (Mobile Phase).

  • Calculation:

    • Absolute MF = (Peak Area of Set A) / (Peak Area of Set B).[1]

    • IS-Normalized MF = (Response Ratio of Set A) / (Response Ratio of Set B).[1]

Acceptance Criteria:

  • Absolute MF can be < 1.0 (suppression) or > 1.0 (enhancement).[1]

  • IS-Normalized MF must be ~ 1.0 (0.95 – 1.05).

  • The CV% of the IS-Normalized MF across 6 different lots of plasma (including lipemic/hemolyzed) must be < 15% .[1]

Selectivity (Cross-Talk)

Ensure the "d4" isotope does not contribute signal to the analyte channel (unlabeled).

  • Inject a high concentration of Paliperidone-d4 (only).[1]

  • Monitor the Paliperidone (427.[8]2) channel.

  • Requirement: Interference must be < 20% of the LLOQ of Paliperidone.

Part 6: References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[8] U.S. Department of Health and Human Services.

  • BenchChem. (2025).[3][5][6][9] A Comparative Guide to Internal Standards for Paliperidone Analysis.

  • Baig, M. L. A., & Ali, S. A. (2017).[1][8] LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma.[1][3][8] ResearchGate.

  • Cayman Chemical. (2023). Paliperidone-d4 Product Information & Structure.[1][2][8]

  • Nozawa, H., et al. (2023).[1][10] Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry.[1][10] Legal Medicine.[10]

Sources

comparative stability of 6-Methyl Paliperidone-d4 and paliperidone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: 6-Methyl Paliperidone-d4 vs. Paliperidone

Part 1: Executive Summary & Chemical Identity

This guide provides a technical comparison of the stability profiles of Paliperidone (the active pharmaceutical ingredient) and This compound (a deuterated reference standard, typically used as an internal standard for impurity profiling).

For researchers developing bioanalytical methods (LC-MS/MS), understanding the differential stability between the analyte and its internal standard (IS) is critical to preventing quantitation bias. While Paliperidone is the 9-hydroxy metabolite of risperidone, 6-Methyl Paliperidone (Impurity M) contains an additional methyl group on the tetrahydropyridopyrimidinone ring. The d4-labeled variant is used to normalize matrix effects and recovery variances for this specific impurity.

Chemical Identity Comparison
FeaturePaliperidone (API) This compound (IS)
CAS Registry 144598-75-41346602-73-0 (Generic/Analog)
Molecular Formula C₂₃H₂₇FN₄O₃C₂₄H₂₅D₄FN₄O₃
Molecular Weight 426.49 g/mol ~444.55 g/mol (approx. +4 Da)
Core Structure Benzisoxazole derivativeMethylated Benzisoxazole derivative
Primary Use Antipsychotic TherapeuticAnalytical Internal Standard (Impurity M)

Part 2: Comparative Stability Profile

The stability of these compounds is governed by three primary stress factors: Photo-degradation , Oxidation , and Isotopic Exchange .

Photostability (Critical)

Both compounds share the 6-fluoro-1,2-benzisoxazole moiety, which is highly sensitive to UV/VIS radiation.

  • Paliperidone: Rapidly degrades under UV light to form ketones and ring-opening products.

  • This compound: Exhibits identical photosensitivity . The additional methyl group does not protect the isoxazole ring from photon-induced cleavage.

  • Protocol Requirement: All handling must occur under monochromatic yellow light (sodium lamp) or in amber glassware.

Solution Stability & Thermal Degradation[1]
  • Paliperidone:

    • Solid State: Stable for >2 years at 25°C when protected from light/moisture.

    • Solution (MeOH/ACN): Stable for 24–48 hours at room temperature; >12 months at -20°C.

  • This compound:

    • Solid State: Often supplied as a salt (e.g., hydrochloride). Hygroscopic. Requires storage at -20°C or 2-8°C (desiccated).

    • Solution: The methylated analog generally shows slightly higher lipophilicity. However, in solution, it is equally susceptible to oxidative N-oxide formation at the piperidine nitrogen.

    • Deuterium Effect: The C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), potentially offering marginally higher stability against specific oxidative pathways at the labeled sites. However, this is negligible for bulk storage stability.

Isotopic Stability (Deuterium Exchange)

The "d4" label is typically located on the piperidine ring or the ethyl linker .

  • Risk: If the label is adjacent to a carbonyl or on an exchangeable heteroatom (OH/NH), deuterium loss can occur in protic solvents (MeOH, Water) at high pH.

  • Verdict: this compound is generally stable in neutral/acidic organic solvents. Avoid high pH (>10) aqueous mixtures for extended periods (>24h) to prevent potential back-exchange or base-catalyzed degradation.

Part 3: Experimental Data Summary

The following data summarizes typical stability windows observed in validated LC-MS/MS workflows.

ConditionPaliperidone (Analyte)This compound (IS)Status
Benchtop (20°C) 24 Hours (in Plasma)20 Hours (in Plasma)Comparable
Freeze-Thaw (-70°C) Stable (3 Cycles)Stable (3 Cycles)Robust
Autosampler (4°C) 72 Hours72 HoursStable
Stock Solution (-20°C) 365 Days180 Days (Rec. Retest)Monitor IS
Photostability (Light) < 1 Hour (Degrades)< 1 Hour (Degrades)Unstable

Note: Internal Standards are often assigned shorter expiration dates (6 months) than APIs due to the lower mass available and higher surface-area-to-volume ratio in storage vials, which increases oxidation risk.

Part 4: Experimental Validation Protocol

To validate the stability of this compound for a regulatory submission (FDA/EMA), follow this self-validating protocol.

Workflow Visualization

StabilityProtocol Stock Stock Prep (1 mg/mL in MeOH) Stress Stress Conditions (Light, Heat, pH) Stock->Stress Aliquot A Control Control Sample (Freshly Prep @ -80°C) Stock->Control Aliquot B Analysis LC-MS/MS Analysis (MRM Mode) Stress->Analysis Control->Analysis Calc Calc % Recovery (Area Stress / Area Control) Analysis->Calc

Caption: Workflow for comparative stability assessment of Internal Standard vs. Analyte.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in Methanol.

    • Aliquot into amber HPLC vials.

  • Stress Induction (Arm A):

    • Thermal: Store at 25°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours (ICH Q1B) if testing light sensitivity specifically.

    • Oxidative: Add 0.1% H₂O₂ for 2 hours (force degradation check).

  • Control (Arm B):

    • Store aliquots immediately at -80°C.

  • Analysis:

    • Dilute both Arms to working concentration (e.g., 10 ng/mL) using mobile phase.

    • Inject n=6 replicates of each.

  • Acceptance Criteria:

    • The % Difference between Stress (Arm A) and Control (Arm B) must be < 5% .

    • No new interfering peaks >20% of the LLOQ in the analyte channel.

Part 5: Mechanistic Degradation Pathway

Understanding the degradation helps in troubleshooting "disappearing" IS peaks.

DegradationPathway Parent This compound (Intact) Light UV Light Exposure (Benzisoxazole Cleavage) Parent->Light Oxidation Oxidative Stress (N-Oxide Formation) Parent->Oxidation Product1 Ring-Opened Ketone (Inactive/Mass Shift) Light->Product1 Fast Product2 N-Oxide Impurity (+16 Da Mass Shift) Oxidation->Product2 Slow

Caption: Primary degradation pathways affecting Paliperidone derivatives.

References

  • National Institutes of Health (NIH). (2025). Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia. Retrieved from [Link]

  • Pharmaffiliates. (2023). Paliperidone Impurity M (6-Methyl Paliperidone) Structure and Properties. Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-Methyl Paliperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols for the handling of 6-Methyl Paliperidone-d4 in a laboratory setting. As a deuterated analog of a potent atypical antipsychotic, this compound requires meticulous handling to mitigate risks of accidental exposure. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing safe laboratory practices.

Understanding the Compound: Risk Profile of this compound

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment for handling potent pharmaceutical compounds.

Core PPE Ensemble

This foundational PPE should be worn at all times when handling this compound, regardless of the specific task.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Nitrile offers good chemical resistance to a range of laboratory solvents.
Lab Coat Disposable, cuffed lab coat.A disposable coat prevents the cross-contamination of personal clothing and the laboratory environment. Cuffs provide a seal around the inner gloves.
Eye Protection Safety glasses with side shields or safety goggles.Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum.Essential for preventing the inhalation of fine powders, which is a primary route of exposure.
Task-Specific PPE Enhancements

Certain procedures will require additional PPE to mitigate increased risks.

TaskAdditional PPERationale
Weighing and Aliquoting Powder A powered air-purifying respirator (PAPR) with a HEPA filter.Provides a higher level of respiratory protection and reduces the risk of facial contamination. Should be performed in a chemical fume hood or a powder containment hood.
Working with Solutions Chemical-resistant gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves.Provides enhanced protection against solvent penetration. The choice of outer glove should be guided by the solvent being used.
Bulk Handling (>1g) Disposable sleeves and shoe covers.Minimizes the potential for skin contact and the spread of contamination outside of the immediate work area.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Restrict access to authorized personnel only.

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for Paliperidone B Don Core PPE Ensemble A->B C Select Task-Specific PPE B->C D Perform Work in a Ventilated Enclosure C->D E Handle with Care to Minimize Aerosolization D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff PPE in Designated Area G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All contaminated solid waste, including gloves, lab coats, and weighing papers, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Seek immediate medical attention.

In all cases of exposure, seek medical attention and provide the Safety Data Sheet for Paliperidone to the medical personnel.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By implementing the multi-layered PPE strategy, following the prescribed handling and disposal procedures, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this potent compound. This commitment to safety not only protects the individual researcher but also ensures the integrity of the laboratory environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Hazardous Waste Management. Environmental Protection Agency. [Link]

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